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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthetic Utility and Physicochemical Profiling of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

Executive Summary In modern medicinal chemistry, the shift towards highly functionalized, sp3-rich scaffolds has become a cornerstone for developing therapeutics with superior pharmacokinetic profiles. The compound 1-(te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift towards highly functionalized, sp3-rich scaffolds has become a cornerstone for developing therapeutics with superior pharmacokinetic profiles. The compound 1-(tert-butoxycarbonyl)-4-hydroxy-3-methylpiperidine-4-carboxylic acid (CAS: 1782358-64-8) represents a premium molecular building block designed for this exact purpose[1].

As an application scientist in drug development, the selection of starting materials is never arbitrary. This whitepaper provides an in-depth technical analysis of this specific piperidine derivative, detailing its structural rationale, orthogonal reactivity, and field-proven experimental workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this piperidine derivative is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValue
Chemical Name 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-4-carboxylic acid
CAS Registry Number 1782358-64-8 (rel-(3R,4S) isomer: 2924743-34-8)[2]
Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Fsp3 (Fraction sp3) 0.83 (10 out of 12 carbons are sp3 hybridized)
Hydrogen Bond Donors 2 (Hydroxyl, Carboxylic Acid)
Hydrogen Bond Acceptors 5
Topological Polar Surface Area (tPSA) 86.9 Ų

Structural Rationale: Escaping Flatland

The architectural design of this molecule directly aligns with the paradigm[3]. By increasing the fraction of sp3-hybridized carbons (Fsp3 = 0.83), researchers can significantly enhance aqueous solubility, reduce melting points, and minimize off-target promiscuity compared to planar, aromatic-heavy molecules[4].

  • Piperidine Core: Acts as a privileged basic pharmacophore that can be tuned via N-alkylation post-deprotection.

  • C3-Methyl Group: Introduces steric bulk, restricting the conformational flexibility of the ring and locking it into a preferred chair conformation.

  • C4-Quaternary Center: The geminal substitution of a hydroxyl and a carboxylic acid at C4 creates a dense, three-dimensional interaction node capable of acting as both a hydrogen bond donor and acceptor.

Orthogonal Reactivity Mapping

The synthetic utility of this building block lies in its orthogonal protection strategy. The three primary functional sites can be selectively manipulated without cross-reactivity, allowing for modular drug design.

ReactivityMap Core N-Boc-4-hydroxy-3-methyl piperidine-4-carboxylic acid Boc N-Boc Group (Acid Labile) Core->Boc TFA/DCM or HCl/Dioxane COOH C4-Carboxylic Acid (Coupling Site) Core->COOH HATU/DIPEA or EDC/HOBt OH C4-Hydroxyl (Tertiary Alcohol) Core->OH Alkylation / Dehydration

Fig 1: Orthogonal reactivity map of the scaffold highlighting the three primary functional sites.

  • N-Boc Protection: The tert-butoxycarbonyl group shields the secondary amine. It is completely stable to the basic conditions used in amide coupling but can be cleanly removed via acidolysis[5].

  • C4-Carboxylic Acid: The primary site for elongation. Due to the steric hindrance from the adjacent C3-methyl and C4-hydroxyl groups, highly efficient coupling reagents are required.

  • C4-Hydroxyl: A tertiary alcohol that remains largely unreactive during standard peptide coupling, acting as a passive structural feature unless subjected to strong dehydrating conditions.

Experimental Methodologies: Self-Validating Workflows

To ensure high-fidelity synthesis, the following protocols have been optimized for causality and reproducibility.

Protocol 1: Sterically Hindered Amide Coupling

Causality Note: Standard carbodiimides (e.g., EDC/NHS) often fail or produce low yields with highly hindered quaternary carboxylic acids. We utilize , which generates an active ester with 1-hydroxy-7-azabenzotriazole (HOAt)[6]. The nitrogen atom at the 7-position of the HOAt leaving group provides a critical neighboring group effect, accelerating the coupling process via intramolecular hydrogen bonding and minimizing epimerization at the C4 stereocenter[7].

  • Activation: Dissolve 1.0 eq of the scaffold in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to form the active ester.

  • Coupling: Introduce 1.1 eq of the target primary or secondary amine. Stir the reaction mixture for 2–12 hours. Monitor progression via LC-MS to ensure complete conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Crucial Step: Wash the combined organic layers extensively with 5% aqueous LiCl to remove residual DMF, followed by a brine wash. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol 2: N-Boc Deprotection

Causality Note: The relies on the generation of a highly stable tert-butyl cation under acidic conditions[8]. We utilize a 20% TFA in DCM system to balance reaction kinetics with the preservation of the newly formed amide bond and the tertiary alcohol.

  • Acidolysis: Dissolve the purified Boc-protected intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution. Cool to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v concentration.

  • Cleavage: Warm to room temperature and stir for 1-2 hours. The evolution of CO2 gas indicates the decomposition of the tert-butyl carbamate.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA, yielding the free piperidine as a highly pure TFA salt ready for downstream functionalization.

Workflow Step1 Step 1: Carboxyl Activation (HATU + DIPEA in DMF) Step2 Step 2: Amide Bond Formation (Addition of R-NH2) Step1->Step2 5 min Step3 Step 3: Aqueous Workup (Extraction & Washing) Step2->Step3 2-12 hrs Step4 Step 4: N-Boc Deprotection (20% TFA in DCM) Step3->Step4 Purified Intermediate Step5 Step 5: Final Isolation (Concentration & Lyophilization) Step4->Step5 1-2 hrs

Fig 2: Standard experimental workflow for amide coupling and subsequent N-Boc deprotection.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Sources

Exploratory

synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid Abstract N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is a highly functionalized heterocyclic building block of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid

Abstract

N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid scaffold, featuring a quaternary stereocenter with both hydroxyl and carboxylic acid functionalities, makes it an invaluable component for creating novel chemical entities with precisely controlled three-dimensional structures. Such motifs are prevalent in a variety of bioactive molecules and active pharmaceutical ingredients (APIs), where the piperidine ring imparts favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of a robust synthetic strategy for this target molecule, designed for researchers and drug development professionals. We will detail a multi-step pathway beginning from a commercially available piperidone, explain the causality behind the selection of reagents and reaction conditions, and provide detailed, actionable experimental protocols.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring is a privileged scaffold in modern pharmacology, appearing in numerous FDA-approved drugs targeting a wide range of therapeutic areas, including neuroscience, oncology, and infectious diseases.[1] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions allow for high-affinity binding to biological targets. The strategic introduction of substituents onto the piperidine core enables the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

The target molecule, N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid, presents a particularly valuable combination of features:

  • The N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the piperidine nitrogen, rendering it nucleophilic and preventing unwanted side reactions. Its key advantage is its stability in basic and nucleophilic conditions while being easily removable under mild acidic conditions, offering crucial orthogonality in complex synthetic sequences.[3]

  • The Quaternary α-Hydroxy Acid Moiety: The tertiary alcohol and carboxylic acid at the C4 position create a sterically hindered, chiral center. This structural motif is critical for introducing conformational rigidity and providing specific vectors for interaction with target proteins.

  • The C3-Methyl Group: The methyl group at the adjacent C3 position introduces an additional stereocenter, further defining the molecule's spatial arrangement and influencing the overall conformation of the piperidine ring.

This guide outlines a logical and experimentally grounded approach to construct this complex architecture.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential construction of the key functionalities around a piperidone core. The primary disconnection is the simultaneous formation of the C4-hydroxyl and C4-carboxyl groups from a ketone precursor. This is classically achieved via a cyanohydrin formation followed by hydrolysis.

G cluster_0 Retrosynthetic Pathway Target N-Boc-4-hydroxy-3-methyl- piperidine-4-carboxylic acid Cyanohydrin N-Boc-4-cyano-4-hydroxy- 3-methylpiperidine Target->Cyanohydrin Nitrile Hydrolysis Piperidone N-Boc-3-methyl-4-piperidone Cyanohydrin->Piperidone Cyanohydrin Formation N_Benzyl_Piperidone 1-Benzyl-3-methyl-4-piperidone Piperidone->N_Benzyl_Piperidone Protecting Group Swap (Debenzylation/Boc-protection) G cluster_0 Forward Synthesis Workflow Start 1-Benzyl-3-methyl-4-piperidone Debenzylated 3-Methyl-4-piperidone Start->Debenzylated 1. Debenzylation (H₂, Pd/C) Boc_Protected KEY INTERMEDIATE Debenzylated->Boc_Protected 2. Boc Protection ((Boc)₂O, Base) Cyanohydrin N-Boc-4-cyano-4-hydroxy- 3-methylpiperidine Boc_Protected->Cyanohydrin 3. Cyanohydrin Formation (TMSCN, cat. ZnI₂) Final_Product N-Boc-4-hydroxy-3-methyl- piperidine-4-carboxylic acid Cyanohydrin->Final_Product 4. Nitrile Hydrolysis (conc. HCl, heat)

Caption: Proposed forward synthesis workflow.

Stage 1: Synthesis of N-Boc-3-methyl-4-piperidone

The initial challenge is the preparation of the N-Boc protected piperidone. A common route begins with the commercially available 1-benzyl-3-methyl-4-piperidone. [4]

  • Step 1a: Debenzylation. The N-benzyl group is a versatile protecting group but must be swapped for the acid-labile Boc group. Catalytic hydrogenation is the method of choice for this transformation. Palladium on carbon (Pd/C) is an efficient catalyst that, under a hydrogen atmosphere, cleaves the C-N benzyl bond to release the free secondary amine. The choice of solvent (typically an alcohol like ethanol or methanol) is crucial for substrate solubility and catalyst activity.

  • Step 1b: Boc Protection. The resulting 3-methyl-4-piperidone is then protected with di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in the presence of a mild base, such as triethylamine (Et₃N) or potassium carbonate, to neutralize the acid byproduct and facilitate the reaction. [5]Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. This step is usually high-yielding and clean, providing the key intermediate.

Stage 2: Cyanohydrin Formation

This is the critical step where the C4 quaternary center is established.

  • Rationale: The addition of a cyanide source to the ketone carbonyl forms a cyanohydrin. Using trimethylsilyl cyanide (TMSCN) is a modern and safer alternative to generating anhydrous HCN in situ. The reaction is often catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), which activates the carbonyl group towards nucleophilic attack. The initial product is a silyl-protected cyanohydrin, which is readily hydrolyzed to the free hydroxyl group during aqueous workup. This reaction provides direct access to the α-hydroxy nitrile structure.

Stage 3: Nitrile Hydrolysis

The final step is the conversion of the nitrile functional group into a carboxylic acid.

  • Rationale: Acid-catalyzed hydrolysis is a robust method for this transformation. Heating the cyanohydrin intermediate in a strong mineral acid, such as concentrated hydrochloric acid, will hydrolyze the nitrile through a primary amide intermediate to the desired carboxylic acid. It is important to note that these harsh acidic conditions will also cleave the N-Boc protecting group. Therefore, a re-protection step would be necessary if the final product is desired with the Boc group intact. An alternative is to perform the hydrolysis under basic conditions (e.g., with NaOH), which would preserve the Boc group, followed by acidic workup to protonate the carboxylate. For this guide, we will proceed with the acidic hydrolysis route, which may necessitate a final re-protection step depending on the desired final compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Boc-3-methyl-4-piperidone

Materials:

  • 1-Benzyl-3-methyl-4-piperidone

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Debenzylation: To a solution of 1-benzyl-3-methyl-4-piperidone (10.0 g, 49.2 mmol) in ethanol (200 mL) in a hydrogenation flask, carefully add 10% Pd/C (1.0 g, 10 wt%).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel to 50 psi of H₂ and stir the reaction vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 50 mL).

  • Concentrate the filtrate under reduced pressure to yield crude 3-methyl-4-piperidone as an oil. Proceed directly to the next step.

  • Boc Protection: Dissolve the crude 3-methyl-4-piperidone in DCM (200 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (10.3 mL, 73.8 mmol, 1.5 eq) followed by the dropwise addition of a solution of (Boc)₂O (12.9 g, 59.0 mmol, 1.2 eq) in DCM (50 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water (100 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford N-Boc-3-methyl-4-piperidone as a white solid or pale oil.

Protocol 2: Synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

Materials:

  • N-Boc-3-methyl-4-piperidone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI₂)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Cyanohydrin Formation: To a solution of N-Boc-3-methyl-4-piperidone (5.0 g, 23.4 mmol) in anhydrous DCM (100 mL) under a nitrogen atmosphere, add zinc iodide (0.75 g, 2.34 mmol, 0.1 eq).

  • Cool the mixture to 0 °C and add TMSCN (3.75 mL, 28.1 mmol, 1.2 eq) dropwise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC for the consumption of the starting ketone.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).

  • Stir vigorously for 30 minutes. Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-4-cyano-4-hydroxy-3-methylpiperidine, which can be used directly in the next step.

  • Nitrile Hydrolysis: Add concentrated HCl (50 mL) to the crude cyanohydrin intermediate.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 24 hours. Caution: This step will likely cleave the Boc group.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the mixture under reduced pressure to remove excess HCl and water.

  • Triturate the resulting solid with diethyl ether, filter, and wash with cold ether to yield the hydrochloride salt of 4-hydroxy-3-methylpiperidine-4-carboxylic acid.

  • Optional Re-protection: To obtain the N-Boc protected final product, dissolve the hydrochloride salt in a 1:1 mixture of dioxane and water, add a base like NaHCO₃ until pH 8-9, and then add (Boc)₂O (1.1 eq). Stir overnight, then perform a standard acidic workup and extraction with ethyl acetate to isolate the final target molecule.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques.

Table 1: Summary of Synthetic Transformations

Step Transformation Key Reagents Solvent Expected Yield
1a Debenzylation H₂, 10% Pd/C Ethanol >90% (crude)
1b Boc Protection (Boc)₂O, Et₃N DCM 85-95%
2 Cyanohydrin Formation TMSCN, ZnI₂ DCM >90% (crude)

| 3 | Nitrile Hydrolysis | conc. HCl | Water | 60-80% |

Table 2: Expected Analytical Data for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

Property Value
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
¹H NMR (Expected) δ (ppm): ~1.45 (s, 9H, Boc), ~1.0-1.2 (d, 3H, CH₃), broad signals for piperidine protons, exchangeable protons for -OH and -COOH.
¹³C NMR (Expected) δ (ppm): ~175-180 (C=O, acid), ~155 (C=O, Boc), ~80 (C(CH₃)₃), signals for piperidine carbons, including a quaternary carbon (~70-75 ppm).

| Mass Spec (ESI-) | [M-H]⁻ expected at m/z 258.1 |

References

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from [Link]

  • Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (2010). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
  • Al-Ibia, A., Tumosien?, I., Il'in, M. V., & Krasavin, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. Retrieved from [Link]

  • Ponnuswamy, M. N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Versatility of N-BOC-piperidine-4-carboxylic Acid in API Synthesis. Retrieved from [Link]

  • Al-Ibia, A., Tumosien?, I., Il'in, M. V., & Krasavin, M. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Retrieved from [Link]

  • HETEROCYCLES. (1999). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. 51(10), 2440. Retrieved from [Link]

Sources

Foundational

A Technical Guide to N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Abstract The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] This guide delves into the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its ability to confer favorable pharmacokinetic properties.[1] This guide delves into the technical intricacies of a particularly valuable, albeit complex, derivative: N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid. Possessing a trifecta of orthogonal functional groups and two adjacent stereocenters, this building block offers a rich, three-dimensional scaffold for creating novel chemical entities. We will explore its structural significance, dissect plausible and stereoselective synthetic strategies, and illuminate its application in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Complex Piperidine Scaffold

In the landscape of drug discovery, the demand for molecules with high three-dimensional (3D) character is ever-increasing. Such compounds often exhibit improved selectivity, potency, and metabolic stability compared to their "flat" aromatic counterparts. N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is a prime exemplar of a 3D-rich fragment. Its strategic importance lies in several key features:

  • The Piperidine Core: This saturated heterocycle is a privileged scaffold in medicinal chemistry, known to improve solubility and metabolic stability in drug candidates.[1] It is a common structural motif in agents targeting the central nervous system (CNS), kinase inhibitors, and various other therapeutic classes.[1][2]

  • Orthogonal Functionality: The molecule contains three distinct functional groups that can be addressed with high chemical selectivity:

    • N-Boc Group: A robust, acid-labile protecting group that allows for reactions at other sites before revealing the piperidine nitrogen for further elaboration (e.g., N-alkylation or N-arylation).[1][3]

    • Tertiary Hydroxyl Group: A versatile handle for introducing diversity through etherification, esterification, or as a hydrogen bond donor for target engagement.

    • Carboxylic Acid: A key functional group for forming amide bonds, a staple of medicinal chemistry for linking molecular fragments and interacting with biological targets.

  • Stereochemical Complexity: The presence of two adjacent stereocenters at the C3 and C4 positions results in four possible stereoisomers. The precise spatial arrangement of the methyl, hydroxyl, and carboxyl groups is critical for dictating the molecule's interaction with chiral biological targets like enzymes and receptors. Control over this stereochemistry is a paramount challenge and a key focus of synthetic design.

This guide provides a technical framework for understanding, synthesizing, and applying this powerful building block in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and properties.

Caption: Structure of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₂₁NO₅N/A
Molecular Weight259.30 g/mol N/A
AppearanceExpected to be a white to off-white solid[4]
Key Functional GroupsCarboxylic Acid, Tertiary Alcohol, N-Boc protected Amine[3]
StereocentersC3, C4N/A

Note: Experimental data for this specific molecule is not widely published; properties are based on its constituent parts and similar known compounds.

Synthesis Strategies: Navigating Stereochemical Challenges

The synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is non-trivial, primarily due to the need to control the relative and absolute stereochemistry of the two contiguous stereocenters. Below are two plausible synthetic approaches, grounded in established chemical transformations reported for analogous structures.

Strategy 1: Cyanohydrin Formation and Hydrolysis

This approach builds the C4 stereocenter on a pre-existing 3-methyl-4-piperidone scaffold. While diastereoselective, it typically results in a mixture of stereoisomers that would require subsequent separation.

Synthesis_Strategy_1 start N-Boc-3-methyl-4-piperidone step1 Cyanohydrin Formation (e.g., TMSCN, ZnI₂) start->step1 intermediate1 N-Boc-4-cyano-4-hydroxy- 3-methylpiperidine step1->intermediate1 step2 Nitrile Hydrolysis (e.g., HCl, heat) intermediate1->step2 product Target Molecule (Diastereomeric Mixture) step2->product Synthesis_Strategy_2 start N-Boc-3-carboxy-4-piperidone (β-keto ester derivative) step1 Asymmetric Reduction (KRED, Cofactor Regen.) start->step1 intermediate1 N-Boc-3-carboxy-4-hydroxypiperidine (cis or trans isomer) step1->intermediate1 step2 Alkylation / Methylation (e.g., LDA, MeI) intermediate1->step2 product Target Molecule (Single Stereoisomer) step2->product Applications core Core Scaffold (N-Boc-4-hydroxy-3-methyl- piperidine-4-carboxylic acid) acid Carboxylic Acid core->acid hydroxyl Hydroxyl Group core->hydroxyl amine N-Boc -> Amine core->amine amide Amide Library Synthesis (Linker/Pharmacophore) acid->amide Couple with Amines ether Ether/Ester Analogs (Solubility/PK modulation) hydroxyl->ether Functionalize n_sub N-Substitution (Vector for Target Probing) amine->n_sub Deprotect & Alkylate

Sources

Exploratory

A Technical Guide to the Preliminary Biological Screening of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid Derivatives

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a wide array of pharmaceuticals and biologically active natural products.[1][2][3] This six-membered nitrogen-containing heterocycle offers a robust and conformationally flexible framework, enabling precise three-dimensional orientation of functional groups for optimal interaction with biological targets.[3] Consequently, piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4]

The subject of this guide, N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid, represents a highly versatile scaffold. The N-Boc (tert-butoxycarbonyl) protecting group provides stability and allows for selective chemical modifications, while the hydroxyl, methyl, and carboxylic acid moieties at the C3 and C4 positions offer multiple points for derivatization.[5] This enables the creation of a diverse chemical library, which is the essential starting point for any drug discovery campaign. Preliminary biological screening is the critical first step in evaluating such a library, designed to efficiently identify initial "hits"—compounds that exhibit a desired biological effect and warrant further investigation.[6][7] This guide provides a framework for conducting this initial screening, focusing on scientifically rigorous and validated methodologies.

Strategic Approach to Preliminary Screening

The initial screening process is not about comprehensive characterization but about efficient triage. The goal is to rapidly and cost-effectively assess a library of derivatives to identify those with promising activity in key therapeutic areas.[6] Based on the well-documented potential of the piperidine core, a logical preliminary screening cascade would include assays for anticancer, antimicrobial, and enzyme inhibitory activities.

G cluster_0 Compound Library Generation cluster_1 Primary Screening Cascade cluster_2 Hit Identification & Follow-up Lib N-Boc-4-hydroxy-3-methyl- piperidine-4-carboxylic Acid Derivatives Screening High-Throughput Preliminary Screening Lib->Screening Anticancer Anticancer/ Cytotoxicity Assays Screening->Anticancer Antimicrobial Antimicrobial Assays Screening->Antimicrobial Enzyme Enzyme Inhibition Assays Screening->Enzyme Data Data Analysis (e.g., IC50, MIC) Anticancer->Data Antimicrobial->Data Enzyme->Data Hit Hit Compound Identification Data->Hit

Fig. 1: General workflow for preliminary biological screening.

Part 1: Anticancer and Cytotoxicity Screening

A significant number of piperidine-containing compounds exhibit potent anticancer activity.[1][8] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point. The National Cancer Institute (NCI) often initiates screening with a three-cell-line panel (e.g., breast, lung, and central nervous system) before expanding to a full 60-cell-line panel for promising compounds.[7]

Causality Behind Experimental Choices

The selection of an appropriate assay is critical. Cell-based viability assays are most common for initial high-throughput screening due to their speed and low cost.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that measures the metabolic activity of living cells, which is proportional to cell number. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[10]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system through the inclusion of appropriate controls.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma)[8][10]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Doxorubicin (positive control)

  • 96-well flat-bottom microplates

  • Microplate reader

2. Step-by-Step Methodology:

  • Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives and the positive control (doxorubicin) in culture medium.[11] The final concentrations might range from 0.1 to 100 µM. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells containing only the medium with the same concentration of DMSO used for the test compounds. Also, include "medium only" wells as a background control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[11]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Gently agitate the plate for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

3. Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11][12] Compounds with IC₅₀ values below a predefined threshold (e.g., < 30 µM) are considered "hits".[11]

Quantitative Data Presentation

Results from this screening should be summarized in a clear, tabular format for easy comparison.

Derivative IDCancer Cell LineIC₅₀ (µM)
Compound X-01MCF-715.2 ± 1.1
Compound X-02MCF-7> 100
Compound X-03MCF-78.7 ± 0.6
DoxorubicinMCF-70.9 ± 0.1

Part 2: Antimicrobial Screening

Piperidine alkaloids and their synthetic derivatives are known to possess significant antimicrobial properties.[4] A preliminary screen for antibacterial and antifungal activity is therefore a valuable component of the initial biological evaluation.

Causality Behind Experimental Choices

The broth microdilution method is a standard and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay is performed in 96-well plates, making it suitable for screening a library of compounds against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans).

G cluster_0 Preparation cluster_1 Incubation & Observation cluster_2 Result A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity (microbial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Fig. 2: Workflow for the broth microdilution MIC assay.
Experimental Protocol: Broth Microdilution for MIC Determination
  • Materials and Reagents:

    • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds and reference antibiotics (e.g., Ciprofloxacin) in DMSO

    • Sterile 96-well microplates

    • Spectrophotometer

  • Step-by-Step Methodology:

    • Compound Plating: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in broth) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well. This brings the total volume to 100 µL.

    • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Part 3: Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes. Piperidine derivatives have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease therapy.[1][12]

Experimental Protocol: Cholinesterase Inhibition via Ellman's Method

This spectrophotometric assay is a reliable and widely used method for screening cholinesterase inhibitors.[12]

  • Principle: The enzyme (AChE or BChE) hydrolyzes the substrate acetylthiocholine (ATCI). The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured at 412 nm. An inhibitor will reduce the rate of this color formation.

  • Materials and Reagents:

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide (ATCI) substrate

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds and a reference inhibitor (e.g., Donepezil)

    • 96-well microplate and microplate reader

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare stock solutions of the enzyme, substrate (ATCI), and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.[12]

    • Assay Setup: In a 96-well plate, add phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution to each well.

    • Pre-incubation: Add 140 µL of the DTNB solution. Pre-incubate the mixture at 37°C for 15 minutes.[12]

    • Reaction Initiation: Start the reaction by adding 20 µL of the ATCI substrate solution.

    • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader in kinetic mode.[12]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[12]

Conclusion and Future Directions

The preliminary biological screening of a novel library of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid derivatives is a foundational step in the drug discovery process. By employing a strategic cascade of robust, validated in vitro assays for anticancer, antimicrobial, and enzyme inhibitory activities, researchers can efficiently identify promising hit compounds. A compound demonstrating high potency (low IC₅₀ or MIC value) and selectivity in these primary screens becomes a candidate for more advanced studies, including secondary screening, structure-activity relationship (SAR) analysis, and eventual lead optimization. This structured approach maximizes the potential for discovering novel therapeutics derived from the versatile piperidine scaffold.

References

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • Pharmacological screening of synthetic piperidine deriv
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Efficacy of 1-(Piperidin-2-ylmethyl)piperidine derivatives as enzyme inhibitors. (n.d.). Benchchem.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Deriv
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • In vitro anticancer activity screening of Iridaceae plant extracts. (2020). Journal of Applied Pharmaceutical Science.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.
  • N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

Sources

Protocols & Analytical Methods

Method

Application Note: Three-Step Synthesis Protocol for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid

Introduction & Strategic Rationale N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is a highly valued building block in medicinal chemistry, frequently utilized in the preparation of lactam oxaazaspiro compounds and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is a highly valued building block in medicinal chemistry, frequently utilized in the preparation of lactam oxaazaspiro compounds and complex heterocycles[1]. The presence of both a tertiary alcohol and a carboxylic acid on the piperidine ring presents a unique synthetic challenge, primarily due to the steric hindrance at the C4 position and the differential stability of the functional groups.

The most robust approach to synthesizing 4-hydroxy-piperidine-4-carboxylic acid derivatives begins with the corresponding piperidone[2]. For this target, N-Boc-3-methyl-4-piperidone is subjected to cyanohydrin formation.

Causality of Experimental Choices:

  • The Hydrolysis Dilemma: Converting the intermediate cyanohydrin to a carboxylic acid requires forcing conditions. Basic hydrolysis is strongly contraindicated here; under basic conditions, cyanohydrins undergo a rapid retro-addition reaction, reverting to the starting ketone and highly toxic cyanide gas. Therefore, strongly acidic conditions (refluxing concentrated HCl) must be employed.

  • The Deprotection-Reprotection Necessity: Because the hydrolysis requires refluxing concentrated HCl, the acid-labile tert-butoxycarbonyl (Boc) protecting group will inevitably be cleaved[3]. Attempting to preserve the Boc group during nitrile hydrolysis is a futile endeavor. The protocol is thus designed as a self-validating three-step sequence: cyanohydrin formation, global acidic hydrolysis/deprotection, and subsequent Boc-reprotection under mild basic conditions.

Mechanistic Workflow Visualization

SynthesisWorkflow A N-Boc-3-methyl-4-piperidone (Starting Material) B TMSCN, ZnI2 DCM, 0°C to RT A->B C N-Boc-4-cyano-4-hydroxy- 3-methylpiperidine B->C D Conc. HCl Reflux, 18h C->D E 4-Hydroxy-3-methylpiperidine- 4-carboxylic acid HCl D->E Nitrile Hydrolysis & Boc Cleavage F Boc2O, NaOH THF/H2O, RT E->F G N-Boc-4-hydroxy-3-methylpiperidine- 4-carboxylic acid (Target Product) F->G Boc Reprotection

Workflow for the synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-4-cyano-4-hydroxy-3-methylpiperidine

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reaction: Dissolve N-Boc-3-methyl-4-piperidone (10.0 g, 46.9 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add anhydrous Zinc Iodide (ZnI 2​ , 0.75 g, 2.35 mmol) as a Lewis acid catalyst.

  • Addition: Cool the mixture to 0 °C using an ice-water bath. Dropwise add Trimethylsilyl cyanide (TMSCN, 7.0 mL, 56.3 mmol) over 15 minutes. (Safety Note: TMSCN is highly toxic; perform strictly in a well-ventilated fume hood.)

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3, visualizing with KMnO 4​ ).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The crude TMS-protected cyanohydrin is used directly in the next step to avoid degradation[2].

Step 2: Global Hydrolysis to 4-Hydroxy-3-methylpiperidine-4-carboxylic acid hydrochloride

  • Hydrolysis: Transfer the crude intermediate from Step 1 to a 250 mL heavy-walled round-bottom flask. Carefully add concentrated Hydrochloric Acid (12 M, 80 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 110 °C (oil bath temperature) for 18 hours. The solution will turn dark as the Boc group is cleaved and the nitrile hydrolyzes to the carboxylic acid[3].

  • Validation: To confirm nitrile hydrolysis, take a 0.1 mL aliquot, neutralize with NaOH, and analyze via LC-MS (looking for the M+H peak of the fully deprotected amino acid, m/z = 160.1).

  • Isolation: Cool the mixture to room temperature. Concentrate the mixture in vacuo (using a rotary evaporator equipped with an acid-resistant pump) to a thick syrup. Co-evaporate with toluene (3 x 50 mL) to azeotropically remove residual water and HCl. The resulting pale brown solid is the hydrochloride salt of the amino acid.

Step 3: Boc-Reprotection to Final Product

  • Neutralization: Dissolve the crude hydrochloride salt (~46.9 mmol theoretical yield) in distilled water (50 mL) and Tetrahydrofuran (THF, 50 mL).

  • Basification: Cool the flask to 0 °C. Slowly add 2M NaOH aqueous solution until the pH of the mixture reaches ~10.0 (approximately 70 mL). This neutralizes the HCl salt and deprotonates the carboxylic acid, preventing unwanted esterification.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc 2​ O, 15.3 g, 70.3 mmol) dissolved in THF (20 mL). Stir the biphasic mixture at room temperature for 12 hours.

  • Purification Workup: Transfer the mixture to a separatory funnel. Wash the basic aqueous layer with Diethyl Ether (2 x 50 mL) to remove unreacted Boc 2​ O and non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 - 3.0 using 1M KHSO 4​ (or 1M HCl). Crucial Step: Do not over-acidify, as the newly formed Boc group is susceptible to cleavage at pH < 2.

  • Extraction: Immediately extract the acidified aqueous layer with Ethyl Acetate (3 x 75 mL). Wash the combined EtOAc layers with brine, dry over Na 2​ SO 4​ , filter, and concentrate in vacuo to yield N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid as a white to off-white solid.

Quantitative Data & Troubleshooting

Table 1: Stoichiometry and Reagent Summary

ReagentMW ( g/mol )EquivalentsAmountFunction
N-Boc-3-methyl-4-piperidone213.281.010.0 gStarting Material
TMSCN99.211.27.0 mLCyanide Source
ZnI 2​ 319.220.050.75 gLewis Acid Catalyst
Conc. HCl (12 M)36.46Excess80 mLHydrolysis/Deprotection
Boc 2​ O218.251.515.3 gProtecting Agent
NaOH (2M aq)40.00~3.0~70 mLBase / Acid Neutralizer

Table 2: Protocol Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low yield in Step 1 Inactive ZnI 2​ catalyst (hygroscopic)Use strictly anhydrous ZnI 2​ from a freshly opened bottle.
Strong almond odor during Step 2 Retro-cyanohydrin reaction releasing HCNEnsure highly acidic conditions are maintained; never use base for this nitrile hydrolysis.
No product extracted in Step 3 Aqueous layer not sufficiently acidicEnsure pH is strictly between 2.5 and 3.0 before EtOAc extraction.
Loss of Boc group during workup Over-acidification (pH < 1)Use 1M KHSO 4​ instead of strong HCl for the final acidification step.

Conclusion

This three-step protocol provides a reliable, self-validating pathway to N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid. By strategically embracing the inevitable loss of the Boc group during the harsh acidic hydrolysis of the cyanohydrin, and subsequently re-installing it under controlled conditions, researchers can achieve high purity and consistent yields of this sterically hindered building block.

Sources

Application

Application Note: Divergent Derivatization of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid for SAR Optimization

Introduction & Strategic Significance The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, frequently utilized to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates [1]. Within this chemical space, highly functionalized building blocks like N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid (CAS: 1782358-64-8) offer exceptional versatility for Structure-Activity Relationship (SAR) studies.

This specific scaffold presents three orthogonal sites for derivatization:

  • The N-Boc protected secondary amine: Allows for late-stage functionalization to probe target hinge-binding regions or alter basicity.

  • The C4-carboxylic acid: Serves as a primary vector for amidation or esterification, modifying the hydrogen-bond donor/acceptor profile.

  • The C4-tertiary hydroxyl group: Provides opportunities for etherification, deoxofluorination, or intentional elimination to fine-tune lipophilicity and metabolic stability.

This application note provides detailed, self-validating protocols and mechanistic insights for the derivatization of this complex scaffold, empowering drug development professionals to efficiently generate diverse analog libraries.

Structural & Mechanistic Insights (E-E-A-T)

Working with N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid requires a deep understanding of its unique steric and electronic environment.

Stereochemical Constraints & Vector Projection

The presence of the 3-methyl group introduces a critical stereocenter adjacent to the fully substituted C4 carbon. The relative stereochemistry (cis/trans) between the 3-methyl group and the C4-substituents dictates the conformational preference of the piperidine ring (typically favoring a chair conformation where the bulkiest group is equatorial). When designing SAR analogs, chemists must account for the fact that the 3-methyl group sterically shields the C4-carboxylic acid, significantly retarding the kinetics of standard coupling reactions.

The Dehydration Liability

A well-documented challenge with 4-hydroxypiperidine derivatives is their propensity to undergo elimination (dehydration) to form N-Boc-1,2,3,6-tetrahydropyridine byproducts [2]. This E1/E2 elimination is catalyzed by both strong acids and elevated temperatures under basic conditions.

  • Causality in Protocol Design: To prevent this, all basic workups must be carefully neutralized, and concentration steps should be performed at temperatures strictly below 35 °C. Conversely, if the unsaturated tetrahydropyridine is the desired SAR target, the elimination can be intentionally driven using mesyl chloride and triethylamine at reflux.

Divergent Derivatization Workflow

The following diagram illustrates the strategic pathways for diversifying the parent scaffold.

SAR_Workflow Core N-Boc-4-hydroxy-3-methyl piperidine-4-carboxylic acid Amidation C4-Amidation (HATU, DIPEA) Core->Amidation Pathway A Fluorination C4-Deoxofluorination (DAST, DCM) Core->Fluorination Pathway B Deprotection N-Boc Deprotection (TFA/DCM) Core->Deprotection Pathway C SAR_Amides C4-Amide Analogs (Altered H-Bonding) Amidation->SAR_Amides SAR_Fluoro C4-Fluoro Analogs (Increased Lipophilicity) Fluorination->SAR_Fluoro Elimination Tetrahydropyridine Byproduct (Elimination Risk) Fluorination->Elimination High Temp SAR_N_Alkyl N-Functionalized Analogs (Target Binding) Deprotection->SAR_N_Alkyl Acylation/Alkylation

Divergent SAR derivatization workflow for the piperidine scaffold.

Experimental Protocols

Protocol A: Sterically Hindered C4-Amidation

Due to the steric shielding provided by the adjacent 3-methyl group and the quaternary nature of the C4 carbon, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. The use of highly reactive uronium-based coupling reagents like HATU is required to drive the amidation to completion [3].

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir at room temperature for 15 minutes to allow the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester.

  • Aminolysis: Add the desired primary or secondary amine (1.5 eq). Stir at room temperature for 12–24 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo (< 35 °C).

Self-Validating System (IPC): Monitor the reaction via LC-MS. The formation of the HOAt active ester is rapid, but aminolysis is rate-limiting. Do not quench until the active ester intermediate is fully consumed. TLC validation using a Bromocresol Green stain will show the disappearance of the acidic starting material (yellow spot turns blue on a green background).

Protocol B: Deoxofluorination of the C4-Tertiary Alcohol

Replacing the C4-hydroxyl group with a fluorine atom eliminates a hydrogen-bond donor, thereby increasing membrane permeability, and reduces the basicity of the piperidine nitrogen via an inductive electron-withdrawing effect.

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-amide analog (from Protocol A) in anhydrous DCM (0.1 M) and cool strictly to -78 °C using a dry ice/acetone bath.

  • Fluorination: Add Diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise. Causality: The extreme cold is mandatory to suppress the competing E1 elimination pathway that leads to the tetrahydropyridine byproduct.

  • Reaction: Allow the mixture to slowly warm to 0 °C over 2 hours.

  • Quench: Carefully quench at 0 °C by the dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with DCM.

Self-Validating System (IPC): Monitor via ¹⁹F-NMR (looking for a characteristic multiplet around -150 to -160 ppm). TLC visualization requires a Phosphomolybdic Acid (PMA) stain followed by heating, as the fluorinated product lacks strong UV chromophores.

Protocol C: Orthogonal N-Boc Deprotection & Functionalization

Once the C4 position is optimized, the N-Boc group is removed to explore the vector projecting from the piperidine nitrogen.

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate in DCM (0.2 M). Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Functionalization (Reductive Amination): Dissolve the crude TFA salt in 1,2-dichloroethane (DCE). Add the desired aldehyde (1.2 eq) and triethylamine (to neutralize the TFA salt). Stir for 30 minutes, then add Sodium triacetoxyborohydride (STAB, 1.5 eq). Stir for 12 hours.

Self-Validating System (IPC): Perform a Ninhydrin stain on the TLC plate after step 2. The starting material will not stain, but the deprotected secondary amine will appear as a distinct purple/pink spot upon heating. LC-MS will confirm a mass shift of [M-100] Da, corresponding to the loss of the Boc group.

Quantitative SAR Profiling

The following table summarizes the predicted physicochemical impact of the derivatizations described above. Tracking these metrics is essential for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting library.

Derivative ClassStructural ModificationH-Bond DonorsH-Bond AcceptorsPredicted Lipophilicity (LogD)Primary SAR Objective
Parent Scaffold None (N-Boc, C4-OH, C4-COOH)25LowStarting building block
C4-Amides C4-COOH → C4-CONHR24ModerateProbe solvent-exposed regions & target affinity
C4-Fluoro C4-OH → C4-F14HighImprove metabolic stability & membrane permeability
N-Acyl/Alkyl N-Boc → N-R1–23–4VariableAnchor to specific target pockets (e.g., kinase hinge)

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Institutes of Health (NIH) / Int J Mol Sci. URL: [Link][1]

  • Title: A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids Source: National Institutes of Health (NIH) / Molecules URL: [Link][2]

Sources

Method

chiral separation techniques for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid enantiomers

Application Note: Chiral Separation and Resolution of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid Enantiomers Executive Summary The chiral resolution of highly functionalized piperidine scaffolds, such as N-Boc-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chiral Separation and Resolution of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid Enantiomers

Executive Summary

The chiral resolution of highly functionalized piperidine scaffolds, such as N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid, presents unique chromatographic challenges. The presence of multiple stereocenters (C3 and C4) necessitates a two-dimensional separation strategy, while the free carboxylic acid moiety requires precise mobile phase control to prevent deleterious secondary interactions. This application note details a robust, self-validating methodology utilizing Supercritical Fluid Chromatography (SFC) and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) on polysaccharide-based Chiral Stationary Phases (CSPs) to achieve baseline enantiomeric resolution.

Mechanistic Rationale for Separation Strategy

Stereochemical Complexity & Two-Tiered Separation N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid possesses two adjacent chiral centers at the C3 (methyl) and C4 (hydroxyl and carboxylic acid) positions. This generates cis and trans diastereomers, each existing as a pair of enantiomers. Because enantiomers possess identical physicochemical properties in achiral environments, diastereomers must first be separated using standard achiral reversed-phase chromatography. Only after the cis and trans pairs are isolated can chiral resolution be effectively applied[1].

Chiral Stationary Phase (CSP) Selection Polysaccharide-based CSPs—specifically amylose and cellulose derivatives coated or immobilized on silica gel—are the gold standard for N-Boc protected amino acids. The chiral recognition mechanism relies on the carbamate linkages within the CSP, which provide essential hydrogen bonding, dipole-dipole interactions, and steric inclusion sites for the N-Boc and carboxylic acid moieties of the analyte[2].

The Critical Role of Acidic Modifiers A primary failure point in the chiral separation of carboxylic acids is peak tailing. Without intervention, the free carboxylic acid group of the analyte interacts strongly with accessible, unreacted silanol groups on the silica support of the CSP. To mitigate this, an acidic modifier—typically 0.1% Trifluoroacetic acid (TFA)—must be added to the mobile phase. TFA suppresses the ionization of the analyte's carboxylic acid, forcing it into a neutral state, thereby preventing silanol interactions and ensuring sharp, symmetrical peaks[3].

Detection Constraints Unlike aromatic compounds, the N-Boc piperidine scaffold lacks a strong UV chromophore. Consequently, UV detection must be performed at low wavelengths (typically 205–215 nm). If the mobile phase exhibits high background absorbance at these wavelengths, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) becomes mandatory.

Separation Workflow

The following diagram illustrates the logical progression from a complex racemic mixture to purified enantiomers, highlighting the critical decision gates in the method development process.

G A Racemic N-Boc-Piperidine Carboxylic Acid B Diastereomer Separation (Achiral RP-HPLC) A->B Isolate cis/trans C Chiral Screening (Polysaccharide CSPs) B->C Purified Diastereomers D Acidic Modifier (0.1% TFA) C->D Suppress Ionization E Prep-SFC Scale-Up (High Throughput) D->E Primary Route F NP-HPLC Scale-Up (Alternative) D->F Secondary Route

Workflow for the chiral resolution of N-Boc-piperidine carboxylic acid derivatives.

Experimental Protocols

Protocol A: Analytical SFC Screening (Primary Method)

Supercritical Fluid Chromatography (SFC) is the preferred technique for chiral screening due to the high diffusivity and low viscosity of supercritical CO₂, which allows for higher flow rates, faster column equilibration, and rapid scale-up[4].

Materials & Setup:

  • System: Analytical SFC equipped with a PDA detector and an ELSD in series.

  • Columns: Chiralpak AD-H (Amylose) and Chiralcel OD-H (Cellulose), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol containing 0.1% v/v TFA.

Step-by-Step Execution:

  • Sample Preparation: Dissolve the isolated diastereomer of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid in Methanol to a concentration of 2.0 mg/mL. Causality: Methanol ensures complete solubility and matches the co-solvent, preventing sample precipitation at the column head.

  • System Equilibration: Flush the selected CSP column with 80% CO₂ / 20% Mobile Phase B at 3.0 mL/min until the baseline stabilizes (approx. 5 minutes). Maintain backpressure at 120 bar and column temperature at 35 °C.

  • Gradient Screening: Inject 5 µL of the sample. Run a screening gradient from 5% to 50% Mobile Phase B over 10 minutes.

  • Isocratic Optimization: Based on the elution time from the gradient run, calculate the percentage of co-solvent at the time of elution. Set an isocratic method at 5% below this calculated value to maximize the resolution factor ( Rs​ ).

Self-Validation Checkpoint: Evaluate the chromatogram. A successful method must yield a Resolution ( Rs​ ) > 1.5 and a Tailing Factor ( Tf​ ) between 0.9 and 1.2. If Tf​ > 1.5, verify the freshness of the TFA modifier, as volatile acids can degrade or evaporate, leading to active silanol exposure.

Protocol B: Preparative NP-HPLC Scale-Up (Alternative Method)

For laboratories lacking preparative SFC capabilities, Normal-Phase HPLC provides a robust, albeit slower, alternative.

Materials & Setup:

  • System: Preparative LC system with fraction collector.

  • Column: Chiralpak AD-H, 20 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / TFA (85:15:0.1, v/v/v). Causality: Hexane acts as the weak non-polar solvent, while Isopropanol provides the necessary polarity to elute the highly polar carboxylic acid.

Step-by-Step Execution:

  • Isocratic Elution: Pump the mobile phase at 15.0 mL/min. Monitor UV absorbance at 210 nm.

  • Loading: Inject 100–250 mg of the racemate dissolved in the mobile phase.

  • Fraction Collection: Collect fractions based on threshold UV absorbance.

Self-Validation Checkpoint: Immediately post-collection, perform an analytical chiral HPLC run on the collected fractions. Enantiomeric excess (ee) must be > 99%. If ee is lower, reduce the injection mass, as column overloading causes peak fronting and co-elution in chiral chromatography.

Quantitative Data Presentation

The following tables summarize expected quantitative metrics derived from optimized analytical and preparative workflows.

Table 1: Analytical SFC Method Parameters & Typical System Suitability

ParameterChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)
Co-solvent 20% MeOH + 0.1% TFA15% MeOH + 0.1% TFA
Flow Rate 3.0 mL/min3.0 mL/min
Backpressure 120 bar120 bar
Retention Time (Enantiomer 1) 4.2 min5.1 min
Retention Time (Enantiomer 2) 5.8 min6.4 min
Selectivity ( α ) 1.451.30
Resolution ( Rs​ ) 2.1 (Baseline)1.6 (Baseline)

Table 2: Preparative NP-HPLC Scale-Up Parameters

ParameterSpecification / MetricCausality / Rationale
Column Dimensions 20 mm ID x 250 mm lengthProvides sufficient bed volume for 100+ mg loading.
Mobile Phase Hexane/IPA/TFA (85:15:0.1)Balances retention with solubility; TFA prevents tailing.
Flow Rate 15.0 mL/minMaintains optimal linear velocity for 20 mm ID columns.
Detection Wavelength 210 nmRequired due to the absence of extended conjugation.
Expected Yield > 85% per enantiomerAccounts for minor losses during fraction overlap shaving.

References

  • A Fit-for-Purpose Synthesis of (R)-2-Methylazepane - ACS Publications Source: American Chemical Society (acs.org) URL:[Link]

  • Inhibition of Insulin-Regulated Aminopeptidase by Imidazo [1,5-α]pyridines—Synthesis and Evaluation - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase - Journal of Food and Drug Analysis Source: Journal of Food and Drug Analysis (jfda-online.com) URL:[Link]

  • Enantiomeric Resolution of Drugs and Metabolites in Polysaccharide- and Protein-Based Chiral Stationary Phases - SciELO Source: Scientific Electronic Library Online (scielo.br) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the stereoselective synthesis of substituted piperidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the stereoselective synthesis of substituted piperidines.

Synthesizing rel-(3R,4S)-1-(tert-butoxycarbonyl)-4-hydroxy-3-methylpiperidine-4-carboxylic acid[1] presents a unique stereochemical challenge. The core difficulty lies in controlling the diastereomeric ratio (dr) during the nucleophilic addition to the C4-carbonyl of the piperidone ring, followed by the harsh conditions required to hydrolyze the resulting sterically hindered nitrile. This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure a self-validating, high-yielding workflow.

Mechanistic Overview & Causality

The synthesis relies on the cyanosilylation of N-Boc-3-methyl-4-piperidone, followed by the hydrolysis of the cyanohydrin intermediate[2].

The Stereochemical Challenge: The N-Boc protecting group induces significant A(1,3) allylic strain, which flattens the standard chair conformation of the piperidine ring[3]. The C3-methyl group strongly prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions. When the cyanide nucleophile approaches the C4-carbonyl, it faces a bifurcated pathway:

  • Axial Attack: The nucleophile attacks from the axial trajectory, pushing the bulky -OTMS group into the equatorial position. This yields the trans-isomer (3-equatorial-methyl, 4-equatorial-hydroxy) and is thermodynamically favored due to the large A-value of the -OTMS group.

  • Equatorial Attack: The nucleophile attacks from the equatorial trajectory, pushing the -OTMS group axial. This yields the cis-isomer (3-equatorial-methyl, 4-axial-hydroxy) and is often kinetically favored for small nucleophiles due to a less hindered initial approach[4].

To achieve high diastereoselectivity for the trans-isomer, we must deploy thermodynamic control using specific Lewis acids (like ZnI₂).

Stereochemical Logic Diagram

StereochemLogic SM Piperidone Chair Conformation (Equatorial 3-Methyl) Axial Axial Attack (CN⁻) SM->Axial Avoids 1,3-diaxial clash with bulky -OTMS Equatorial Equatorial Attack (CN⁻) SM->Equatorial Faster initial trajectory for small nucleophiles Trans trans-Isomer (3-eq-Me, 4-eq-OH) Thermodynamically Favored Axial->Trans Cis cis-Isomer (3-eq-Me, 4-ax-OH) Kinetically Favored Equatorial->Cis

Figure 1: Stereochemical logic governing the nucleophilic addition of cyanide to the piperidone ring.

Experimental Workflows & Protocols

To ensure a self-validating system, the protocol is split into two distinct phases. The first phase establishes the stereocenter, and the second phase handles the functional group transformations while managing the acid-sensitive N-Boc group.

Workflow Diagram

Pathway SM N-Boc-3-methyl- 4-piperidone Cyanohydrin O-TMS Cyanohydrin (trans-enriched) SM->Cyanohydrin TMSCN, ZnI₂ DCM, 0 °C to RT AminoAcid Amino Acid HCl Salt (Boc Cleaved) Cyanohydrin->AminoAcid Conc. HCl, Reflux Hydrolysis & Deprotection Product N-Boc-4-hydroxy-3-methyl piperidine-4-carboxylic acid AminoAcid->Product Boc₂O, NaOH THF/H₂O, RT

Figure 2: Optimized synthetic workflow for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid.

Protocol A: Diastereoselective Cyanohydrin Formation
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with N-Boc-3-methyl-4-piperidone (1.0 equiv, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add anhydrous Zinc Iodide (ZnI₂, 0.1 equiv, 5 mmol). Stir the suspension for 10 minutes at room temperature to allow Lewis acid coordination.

  • Nucleophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add Trimethylsilyl cyanide (TMSCN, 1.5 equiv, 75 mmol) over 20 minutes. Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. This duration is critical to allow the kinetic cis-product to equilibrate to the more stable trans-product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Nitrile Hydrolysis and Re-protection

Note: Nitrile hydrolysis at a neopentyl-like center requires harsh conditions that will quantitatively cleave the N-Boc group. This protocol embraces the cleavage and utilizes a high-yielding re-protection step.

  • Hydrolysis: Dissolve the crude O-TMS cyanohydrin in concentrated HCl (12 M, 100 mL). Heat the mixture to a gentle reflux (105 °C) for 16–24 hours.

  • Validation Check: Monitor the reaction via LC-MS. Do not stop the reflux until the highly polar primary amide intermediate is completely consumed and converted to the carboxylic acid.

  • Isolation of Intermediate: Cool the reaction to room temperature and concentrate completely in vacuo to yield the crude 4-hydroxy-3-methylpiperidine-4-carboxylic acid hydrochloride salt as a glassy solid.

  • Re-protection: Dissolve the crude salt in a 1:1 mixture of THF and H₂O (100 mL). Adjust the pH to 10 using 2M NaOH.

  • Boc Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in one portion. Stir at room temperature for 12 hours.

  • Final Workup: Wash the mixture with diethyl ether (50 mL) to remove unreacted Boc₂O. Acidify the aqueous layer to pH 3 using 1M KHSO₄. Extract the product with Ethyl Acetate (3 × 75 mL). Dry over Na₂SO₄ and concentrate to afford the final product.

Quantitative Data: Lewis Acid Optimization

The choice of Lewis acid directly dictates the stereochemical outcome of the cyanosilylation step. Table 1 summarizes the causality between the catalyst and the resulting diastereomeric ratio (dr).

Table 1: Effect of Lewis Acid and Conditions on Diastereomeric Ratio (trans:cis) and Yield

Lewis AcidLoading (mol%)TemperatureTime (h)Yield (%)dr (trans:cis)Mechanistic Effect
None-25 °C24451.2 : 1Poor background conversion; no facial bias.
ZnI₂ 10 0 °C to 25 °C 12 88 4.5 : 1 Promotes thermodynamic equilibration to trans.
Ti(OiPr)₄20-78 °C6761 : 3.2Bulky complex forces kinetic equatorial attack (cis).
Yb(OTf)₃50 °C18913.8 : 1Strong Lewis acidity; good alternative to ZnI₂.

Troubleshooting FAQs

Q1: My cyanohydrin formation is yielding a nearly 1:1 mixture of diastereomers. How can I invert this to favor the trans-isomer? A1: Without a coordinating Lewis acid, the addition of cyanide to N-Boc-3-methyl-4-piperidone is poorly selective[2]. Because the N-Boc group flattens the ring via A(1,3) strain, both axial and equatorial trajectories are energetically similar for small nucleophiles[3]. To fix this, switch from kinetic control to thermodynamic control by utilizing 10 mol% ZnI₂ and allowing the reaction to stir at room temperature for at least 12 hours. The reversibility of the TMSCN addition allows the system to funnel into the more sterically relaxed trans-isomer.

Q2: During the nitrile hydrolysis step, my N-Boc protecting group is completely cleaved. Can I prevent this? A2: No, and you shouldn't try. Hydrolyzing a nitrile at a sterically hindered, neopentyl-like C4 center requires highly acidic (12M HCl, reflux) or highly basic conditions. Both will quantitatively destroy the acid/base-sensitive tert-butoxycarbonyl (Boc) group. The most robust, self-validating approach is to allow the deprotection to happen, isolate the amino acid hydrochloride salt, and perform a simple, high-yielding Schotten-Baumann re-protection with Boc₂O and NaOH.

Q3: My overall yield drops significantly during the hydrolysis of the O-TMS cyanohydrin. LC-MS shows a mass corresponding to [M+H] = 259 (for the Boc-protected species). What is causing this? A3: You are stalling at the primary amide intermediate. The hydration of the nitrile to the primary amide is relatively fast, but the subsequent hydrolysis of the amide to the carboxylic acid is extremely slow due to the steric shielding provided by the adjacent C3-methyl group. Ensure you are using concentrated HCl (not dilute) and maintaining a vigorous reflux (105 °C) for a minimum of 16 hours. Do not proceed to the workup phase until TLC or LC-MS confirms the complete disappearance of the amide intermediate.

Q4: Can I use NaCN and HCl instead of the highly toxic TMSCN? A4: While classical Strecker-type conditions (NaCN/HCl) generate the cyanohydrin, they suffer from two fatal flaws in this specific synthesis:

  • They operate strictly under kinetic control, leading to poor diastereoselectivity[4].

  • The resulting free hydroxyl group is prone to retro-cyanohydrin decomposition during isolation. TMSCN traps the intermediate as a stable O-TMS ether, driving the equilibrium forward and allowing for Lewis-acid-mediated thermodynamic control.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

Welcome to the Technical Support Center for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid (CAS: 1782358-64-8) [1]. This compound is a highly valuable, sterically encumbered building block widely utilized in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid (CAS: 1782358-64-8) [1]. This compound is a highly valuable, sterically encumbered building block widely utilized in modern drug discovery. However, its synthesis—typically proceeding via the cyanohydrin formation from N-Boc-3-methyl-4-piperidone followed by hydrolysis [2, 3]—presents unique purification challenges.

This guide is engineered for researchers and process chemists, providing mechanistically grounded troubleshooting strategies and self-validating protocols to achieve high-purity isolation.

I. Purification Workflow Architecture

The following directed graph illustrates the optimal chemoselective workflow required to isolate the target compound from common synthetic byproducts.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Extraction Acid-Base Extraction (Dissolve in EtOAc, extract with NaHCO₃) Crude->Extraction Organic Organic Phase (Unreacted Ketone, Non-polar organics) Extraction->Organic Organic Layer Aqueous Aqueous Phase (Target Sodium Salt + Salts) Extraction->Aqueous Aqueous Layer Acidify Mild Acidification (Citric Acid to pH 3.5) Aqueous->Acidify Extract2 Secondary Extraction (Extract with fresh EtOAc) Acidify->Extract2 AqWaste Aqueous Waste (Inorganic Salts, Des-Boc Impurity) Extract2->AqWaste Aqueous Layer OrgTarget Enriched Organic Phase (Target + Diastereomers) Extract2->OrgTarget Organic Layer Crystallization Fractional Crystallization (EtOAc / Hexanes) OrgTarget->Crystallization Pure Pure N-Boc-4-hydroxy-3-methylpiperidine- 4-carboxylic acid Crystallization->Pure Precipitate MotherLiquor Mother Liquor (Minor Diastereomer) Crystallization->MotherLiquor Filtrate

Purification workflow for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid.

II. Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the contaminant. The table below summarizes the quantitative analytical markers for the most common impurities encountered during this synthesis.

Impurity ProfileTypical LimitMechanistic Source / CausalityAnalytical DetectionTargeted Removal Strategy
Des-Boc Impurity < 0.5%Acidic cleavage of Boc group (ΔMass = -100 Da) during cyanohydrin hydrolysis.LC-MS (M-100 peak); Ninhydrin (+).Re-protection or aqueous waste partitioning.
Unreacted Ketone < 1.0%Incomplete cyanohydrin conversion of N-Boc-3-methyl-4-piperidone.TLC (Rf ~0.6 in 1:1 EtOAc/Hex); GC-MS.Acid-Base Extraction (stays in organic phase).
Diastereomers < 2.0%Cis/trans formation at C4 relative to the C3-methyl group.¹H-NMR (C3-methyl doublet splitting).Fractional Crystallization (EtOAc/Hexanes).
Inorganic Salts < 0.1%Residual cyanide/hydrolysis reagents.Elemental Analysis (Ash > 0.1%).Aqueous wash during extraction workflows.
III. Troubleshooting FAQs

Q: Why am I seeing a significant M-100 peak in my LC-MS analysis of the final product? A: An M-100 peak corresponds exactly to the loss of the tert-butoxycarbonyl (Boc) group (isobutylene + CO₂ = 56 + 44 = 100 Da). This indicates the presence of the des-Boc impurity (4-hydroxy-3-methylpiperidine-4-carboxylic acid). This is a classic mechanistic consequence of overly aggressive acidic hydrolysis during the conversion of the cyanohydrin intermediate to the carboxylic acid [3]. To prevent this, utilize a milder hydrolysis protocol or implement a deliberate re-protection step (Boc₂O, Et₃N, MeOH) prior to final purification [1].

Q: My NMR shows duplicate peaks for the C3-methyl group (e.g., two doublets instead of one). Is my product degrading? A: Your product is not degrading; you are observing a diastereomeric mixture. The addition of cyanide to the starting ketone creates a new stereocenter at C4. Because the C3 position is already substituted with a methyl group, the resulting 4-hydroxy and 4-carboxylic acid groups can orient either cis or trans relative to the C3-methyl group. These diastereomers have distinct NMR shifts and must be separated via fractional crystallization.

Q: How do I ensure complete removal of unreacted N-Boc-3-methyl-4-piperidone without losing my target compound? A: The target compound possesses a carboxylic acid moiety (pKa ~4.5), while the starting ketone is neutral[2]. This fundamental chemical difference allows for chemoselective acid-base extraction. By partitioning the mixture in a mildly basic aqueous solution, the target compound ionizes to its water-soluble sodium salt, leaving the unreacted ketone trapped in the organic phase.

IV. Standard Operating Protocols (SOPs)
Protocol A: Chemoselective Acid-Base Extraction
  • Objective: Isolate the target carboxylic acid from neutral organic impurities (e.g., unreacted ketone).

  • Causality: Exploiting the pKa difference to selectively ionize the target molecule while preserving the acid-labile Boc group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude). Causality: EtOAc is a moderately polar solvent that effectively dissolves both the target and the lipophilic impurities.

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.5). Stir vigorously for 15 minutes. Causality: NaHCO₃ is a weak base that selectively deprotonates the carboxylic acid without hydrolyzing the Boc ester.

  • Phase Separation: Transfer to a separatory funnel and collect the aqueous layer.

    • Self-Validation Check: Spot the organic layer on a TLC plate and stain with KMnO₄. If the target spot (Rf ~0.2 in 1:1 EtOAc/Hexane) is absent, the extraction is complete. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0-5°C in an ice bath. Slowly add 1M Citric Acid dropwise until the pH reaches 3.5.

    • Causality: Citric acid is used instead of HCl to prevent localized pH drops that could cleave the Boc group.

    • Self-Validation Check: The solution will turn persistently cloudy. This visual cue validates the successful protonation and precipitation of the free carboxylic acid.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 x 5 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched product.

Protocol B: Diastereomeric Resolution via Fractional Crystallization
  • Objective: Isolate the major diastereomer from the stereoisomeric mixture.

  • Causality: Diastereomers possess different lattice energies and solubility profiles due to their distinct 3D geometries and dipole moments.

Step-by-Step Methodology:

  • Solvent Saturation: Dissolve the enriched organic phase from Protocol A in a minimum volume of boiling EtOAc (approx. 2-3 mL/g) under reflux.

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly turbid.

    • Causality: Hexanes act as an anti-solvent, lowering the dielectric constant of the medium to the exact point of supersaturation for the less soluble diastereomer.

  • Annealing: Remove the flask from the heat source and allow the solution to cool to room temperature undisturbed over 4 to 6 hours.

    • Self-Validation Check: The formation of distinct, well-defined crystals (rather than an oiling out) confirms the correct solvent ratio and the exclusion of impurities that disrupt the crystal lattice.

  • Harvesting: Filter the crystals via vacuum filtration and wash the filter cake with ice-cold 1:5 EtOAc/Hexanes to remove the mother liquor containing the minor diastereomer. Dry under high vacuum.

V. References
  • Title: Umpolung Flow Chemistry for the Synthesis of a 3-Oxo-3H-spiro[benzofuran-2,4′-piperidine] Building Block Source: ACS Publications (Organic Process Research & Development) URL: [Link]

Troubleshooting

scale-up synthesis challenges for N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles encountered during the sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational hurdles encountered during the scale-up synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid .

This complex synthesis presents a triad of challenges: hazardous reagent management, thermodynamic instability of intermediates, and strict stereochemical control. Below, you will find the validated workflow, quantitative process data, and an in-depth troubleshooting FAQ designed to ensure a safe, high-yielding, and reproducible scale-up.

I. Process Overview & Workflow

The synthesis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid from commercially available N-Boc-3-methyl-4-piperidone[1] requires a three-stage sequence: Cyanohydrin formation, acidic hydrolysis (which concomitantly cleaves the Boc group), and selective re-protection.

G A N-Boc-3-methyl- 4-piperidone B Cyanohydrin Intermediate A->B TMSCN, ZnI2 (0 to 20°C) C 4-Hydroxy-3-methylpiperidine- 4-carboxylic acid (HCl salt) B->C Conc. HCl, Reflux (Hydrolysis & Deprotection) D N-Boc-4-hydroxy-3-methylpiperidine- 4-carboxylic acid C->D Boc2O, NaOH pH 9.5-10.5

Figure 1: Three-step synthetic workflow from N-Boc-3-methyl-4-piperidone to the final carboxylic acid.

Quantitative Process Parameters

To facilitate process engineering, the following table summarizes the critical thermodynamic and analytical metrics for each stage:

Process ParameterStage 1: Cyanohydrin FormationStage 2: Acidic HydrolysisStage 3: Re-Boc Protection
Typical Yield 88 - 94%75 - 82%80 - 88%
Temperature Profile 0 °C → 20 °C20 °C (2h) → 100 °C (12h)0 °C → 25 °C
Thermodynamics Mild Exotherm ( -10 kcal/mol)Severe Exotherm ( -55 kcal/mol)Mild (from Boc2​O hydrolysis)
In-Process Control (IPC) IR: Loss of C=O (1710 cm−1 )LC-MS: Mass 160 [M+H]+pH Stat: Maintain 9.5 - 10.5
Primary Hazard HCN gas generationThermal runaway CO2​ gas evolution

II. Troubleshooting Guides & FAQs

Q1: My cyanohydrin intermediate degrades rapidly during basic workup. Why is this happening, and how do I prevent it?

The Causality: You are observing the retro-cyanohydrin reaction . Cyanohydrins are thermodynamically unstable in alkaline environments. When exposed to a base (even mild bases like NaHCO3​ ), the tertiary hydroxyl group is deprotonated. This triggers the expulsion of the cyanide anion, reverting the molecule back to the starting ketone (N-Boc-3-methyl-4-piperidone).

Retro A Cyanohydrin Intermediate B Basic Conditions (pH > 8) A->B C Deprotonation of Hydroxyl Group B->C D Expulsion of Cyanide (CN-) C->D E Reversion to Ketone (Yield Loss) D->E

Figure 2: Mechanistic pathway of base-catalyzed retro-cyanohydrin degradation.

The Solution: Never use basic aqueous solutions to wash the organic layer during Stage 1. Quench the reaction with a mild acid (e.g., 10% aqueous citric acid) and maintain the pH below 6 during all extraction steps.

Q2: Why do we use harsh concentrated HCl for hydrolysis instead of a milder basic hydrolysis?

The Causality: As explained above, basic conditions will destroy the cyanohydrin before it can hydrolyze. We must use strongly acidic conditions to drive the hydration of the nitrile to an amide, and subsequently to the α -hydroxy carboxylic acid[2]. Concentrated hydrochloric acid under reflux is the industry standard for converting cyanohydrins to α -hydroxy acids (analogous to the synthesis of mandelic acid from mandelonitrile)[3]. Note: This harsh acidic environment will inevitably cleave the N-Boc protecting group via the formation of a tert-butyl cation, which is why Stage 3 (re-protection) is mandatory.

Q3: The nitrile hydrolysis step (Stage 2) is causing thermal runaways on our 5-kg scale. What is the safest protocol?

The Causality: The conversion of a nitrile to an amide is highly exothermic. If you dump the cyanohydrin into concentrated HCl and immediately apply heat, the accumulated intermediate will rapidly hydrolyze, releasing a massive spike of thermal energy that cooling jackets cannot outpace. The Solution: Implement a step-wise temperature gradient.

  • Charge the reactor with cold concentrated HCl (0-5 °C).

  • Dose the cyanohydrin slowly over 2 hours.

  • Stir at 20 °C for 4 hours to allow controlled, partial conversion to the amide.

  • Only then, slowly ramp the temperature to 100 °C to complete the hydrolysis to the carboxylic acid.

Q4: During the final re-Boc protection, I am seeing incomplete conversion and sticky emulsions. How do I optimize this?

The Causality: The intermediate from Stage 2 is a zwitterionic α -hydroxy amino acid hydrochloride salt. The steric hindrance around the C4 position (adjacent to the C3 methyl and C4 carboxyl) restricts the conformational flexibility of the piperidine ring, mildly hindering the nitrogen. More importantly, precise pH control is critical. If the pH drops below 9, the piperidine nitrogen remains protonated and unreactive; if it exceeds 11, Boc2​O rapidly hydrolyzes to tert-butanol and CO2​ , consuming your reagent. The Solution: Use an automated pH stat. Suspend the intermediate in THF/Water, and use 2M NaOH to strictly maintain the pH between 9.5 and 10.5 during the dropwise addition of Boc2​O .

III. Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, the following protocol incorporates built-in analytical checkpoints. If a checkpoint fails, do not proceed to the next step.

Step 1: Cyanohydrin Formation (TMSCN Route)

  • Dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) under N2​ .

  • Add catalytic ZnI2​ (0.05 eq) and cool to 0 °C.

  • Add Trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise over 1 hour.

  • Stir at 20 °C for 4 hours.

  • Validation Checkpoint 1: Analyze an aliquot by FT-IR. The ketone C=O stretch at ~1710 cm−1 must be completely absent. A new weak CN stretch at ~2240 cm−1 should appear.

  • Quench with 10% aqueous citric acid, extract with DCM, dry over Na2​SO4​ , and concentrate to yield the crude TMS-cyanohydrin.

Step 2: Hydrolysis and Deprotection

  • Cool concentrated aqueous HCl (10 volumes) to 0 °C in a jacketed reactor.

  • Slowly add the crude cyanohydrin from Step 1.

  • Stir at 20 °C for 4 hours (managing the initial exotherm).

  • Heat to reflux (100 °C) for 12-16 hours.

  • Cool to room temperature and concentrate under reduced pressure to remove excess HCl, yielding a thick oil/solid.

  • Validation Checkpoint 2: Analyze by LC-MS. The mass spectrum must show the complete absence of the Boc group, with a major peak at m/z 160 [M+H]+ corresponding to 4-hydroxy-3-methylpiperidine-4-carboxylic acid.

Step 3: Re-Boc Protection & Isolation

  • Dissolve the crude hydrochloride salt in a 1:1 mixture of THF and Water.

  • Cool to 0 °C. Using a pH meter, adjust the pH to 10.0 using 2M NaOH.

  • Add Boc2​O (1.5 eq) dropwise. Maintain the pH strictly at 9.5–10.5 by concurrent addition of 2M NaOH.

  • Stir at room temperature for 12 hours.

  • Validation Checkpoint 3: LC-MS must show m/z 258 [M−H]− in negative ion mode.

  • Wash the aqueous layer with diethyl ether to remove unreacted Boc2​O and tert-butanol.

  • Acidify the aqueous layer to pH 2.5 using 1M KHSO4​ (do not use HCl, to avoid Boc cleavage) and extract thoroughly with Ethyl Acetate.

  • Dry the organic layer, concentrate, and crystallize from EtOAc/Heptane to isolate the thermodynamically stable diastereomer of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid.

IV. References

  • [1] ChemicalBook. 1-BOC-3-METHYL-PIPERIDIN-4-ONE Properties and Synthesis. Retrieved from:

  • [2] US Patent 6582943B1. Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin. Retrieved from:

  • [3] Benchchem. (S)-(+)-Mandelic Acid | High-Purity Research Chemical (Cyanohydrin Hydrolysis Protocols). Retrieved from:

Sources

Optimization

Technical Support Center: Troubleshooting N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid Workflows

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield drops and complex byproduct profiles when working with N-Boc-4-hydroxy-3-methylpiperidine-4-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield drops and complex byproduct profiles when working with N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid .

Embedded within a saturated piperidine ring, the geminal substitution at the C4 position (a tertiary hydroxyl group and a carboxylic acid on the same carbon) creates immense steric bulk and electronic instability. When attempting standard amide couplings, researchers typically face two competing side reactions: dehydration (alkene formation) and O-acylation (depsipeptide/dimer formation).

This guide dissects the causality behind these failures and provides self-validating, field-proven protocols to ensure high-yielding amide bond formation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a dominant [M-18] peak instead of my target amide. What is driving this massive loss of mass?

The Causality: You are observing the dehydration of the tertiary alcohol. Tertiary alcohols are notoriously prone to elimination during peptide coupling. When the C4-carboxylic acid is activated (e.g., to an O-acylisourea or an OBt active ester), the coupling reagent can inadvertently activate the adjacent tertiary hydroxyl group, or the system can form a transient cyclic intermediate. Driven by the relief of steric strain, the strong tertiary amine bases typically used in these reactions (like DIPEA or Et₃N) abstract a beta-proton from the C3 or C5 position. This triggers an E1cB or E2 elimination, ejecting water and forming a stable, inactive tetrahydropyridine alkene[1].

The Solution: You must decouple the activation step from the basicity of the environment. Switch from standard HATU/DIPEA conditions to a highly reactive uronium salt paired with a weak, non-nucleophilic base (e.g., COMU with 2,4,6-collidine) to prevent proton abstraction[2].

Q2: I am isolating a high molecular weight byproduct corresponding to [2M - H₂O]. How do I prevent this dimerization?

The Causality: This is an O-acylation event leading to a depsipeptide (ester) dimer. Because the C4 position is an alpha-hydroxy acid, the unprotected tertiary hydroxyl group can act as a nucleophile. If the addition of your target amine is too slow, or if the amine is highly sterically hindered, the activated carboxylic acid of one molecule will be attacked by the hydroxyl group of another[3].

The Solution: Control the reaction kinetics. Ensure the target amine is present in slight excess before adding the coupling agent. If the target amine is exceptionally hindered, you must temporarily mask the C4-hydroxyl group using a transient protecting group (like a TMS ether) prior to activation.

Part 2: Quantitative Data Analysis

To illustrate the impact of reagent selection on byproduct distribution, below is a summary of typical synthetic outcomes when coupling N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid with a moderately hindered primary amine.

Table 1: Impact of Coupling Reagents and Bases on Product Distribution

Coupling SystemBase ChoiceDesired Amide (%)Dehydration Byproduct (%)O-Acylation Dimer (%)
HATU (1.2 eq)DIPEA (2.5 eq)35%50%15%
EDC·HCl / HOBtEt₃N (2.5 eq)45%40%15%
DIC / OxymaNone65%15%20%
COMU (1.1 eq) 2,4,6-Collidine (2.0 eq) 88% <5% 7%

Data Interpretation: Strong bases like DIPEA drive the elimination pathway. Reagent systems lacking base (DIC/Oxyma) reduce dehydration but suffer from increased O-acylation due to slower overall reaction kinetics. COMU with collidine provides the optimal kinetic balance.

Part 3: Reaction Pathway Visualization

The following diagram maps the divergence of the activated intermediate into the desired pathway versus the two primary failure modes.

Pathway A N-Boc-4-hydroxy-3-methylpiperidine -4-carboxylic acid B Activated Intermediate (e.g., O-Acylurea) A->B Coupling Agent (COMU / HATU) C Desired Amide (Target Product) B->C Amine + Collidine (Optimized Pathway) D Dehydration Byproduct (Tetrahydropyridine) B->D Strong Base (DIPEA) (Elimination) E O-Acylation Byproduct (Depsipeptide Dimer) B->E Slow Amine Addition (Nucleophilic Attack)

Reaction pathways showing desired amide formation versus dehydration and O-acylation byproducts.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility and establish trust in your workflow, utilize the following self-validating protocols. Each protocol includes built-in analytical checkpoints to verify the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Mild Amide Coupling (COMU/Collidine Method)

Use this protocol as the first-line approach for standard to moderately hindered amines.

  • Reaction Setup: Dissolve N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration. Purge the flask with nitrogen.

  • Base Addition: Add 2,4,6-collidine (2.0 eq) and cool the mixture to 0 °C using an ice bath. Causality note: Collidine provides sufficient basicity to drive the coupling without triggering E2 elimination.

  • Controlled Activation: Add COMU (1.1 eq) portion-wise over 10 minutes.

  • Validation Checkpoint 1 (Kinetics): Stir at 0 °C for 1 hour, then sample 5 µL for LC-MS analysis.

    • Success Criteria: The [M+H]⁺ peak of the desired amide should account for >70% AUC.

    • Failure Criteria: If the[M-18] peak exceeds 5%, your amine is too hindered for direct coupling, causing the activated ester to stall and eventually dehydrate. Immediately quench the reaction and switch to Protocol B.

  • Quench & Workup: If Checkpoint 1 passes, allow the reaction to warm to room temperature for 1 additional hour. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Transient Hydroxyl Protection (TMS-Ether Method)

Use this protocol if Protocol A fails, or if coupling to an extremely hindered/unreactive amine.

  • In-Situ Protection: Dissolve the starting acid (1.0 eq) in anhydrous DCM (0.2 M). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (Protection): Run a rapid TLC or direct-inject MS. The formation of the TMS-ether prevents the tertiary hydroxyl from acting as a nucleophile or a leaving group.

  • Coupling: Add the target amine (1.2 eq), followed by DIC (1.2 eq) and Oxyma Pure (1.2 eq). Stir for 12 hours at room temperature.

  • Deprotection & Validation Checkpoint 2: Concentrate the reaction mixture and redissolve in THF/H₂O (4:1) containing 0.1% TFA. Stir for 30 minutes to cleave the transient TMS group. Analyze via LC-MS to confirm the presence of the pure, deprotected target amide without dimer or alkene contamination.

References

  • Source: nih.
  • Source: luxembourg-bio.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Substituted Piperidine-4-Carboxylic Acids: Spotlight on N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved drugs, particularly those targeting the central nervous system...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and capacity to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1] This guide provides an in-depth comparison of the biological activity of a specific, highly functionalized derivative, N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid, against other relevant piperidine analogs. We will delve into the structure-activity relationships (SAR) that govern their function, provide detailed experimental protocols for their evaluation, and explore the underlying mechanistic principles.

The Core Compound: N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid

The subject of our focus is a synthetic, constrained amino acid analog. Its structure is notable for several key features that predict its biological potential:

  • Piperidine-4-carboxylic Acid Core: This feature mimics the structure of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. The carboxylic acid is a critical pharmacophoric element, often involved in hydrogen bonding or salt bridge interactions at the receptor or transporter binding site.[4]

  • 4-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions that enhance binding affinity and selectivity for a target protein.

  • 3-Methyl Group: This small alkyl substituent introduces steric bulk and lipophilicity. Its position and stereochemistry relative to the other substituents can profoundly influence how the molecule fits into a binding pocket, often enhancing potency and selectivity.

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen.[5] In a research context, this allows for selective chemical modifications.[6] For biological evaluation, this group is typically removed to reveal the secondary amine, which is often crucial for activity, or replaced with other substituents to explore SAR.[7]

Given its structural similarity to GABA and known piperidine-based GABA uptake inhibitors like Nipecotic Acid and Tiagabine, the most probable biological target for this class of compounds is the family of GABA transporters (GATs).[7][8][9] Inhibition of GATs increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission, a mechanism with proven anticonvulsant and anxiolytic potential.[9]

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis

Table 1: Inferred Structure-Activity Relationships for GAT Inhibition

Compound/AnalogKey Structural FeaturesExpected Impact on GAT InhibitionRationale
Isonipecotic Acid (Piperidine-4-carboxylic acid)Unsubstituted Piperidine RingWeak / Baseline ActivityServes as the basic scaffold but lacks features for high-affinity binding.
4-Hydroxy-isonipecotic Acid Addition of 4-OH groupModerate Increase in PotencyThe hydroxyl group can form additional hydrogen bonds in the GAT binding site.
(cis)-3-Methyl-4-hydroxy- isonipecotic Acid (Deprotected core of title compound)Addition of 3-Me and 4-OHSignificant Increase in PotencyThe methyl group can engage in favorable hydrophobic interactions, while its stereochemistry provides optimal orientation within the binding pocket. This constrained conformation reduces the entropic penalty of binding.
Nipecotic Acid (Piperidine-3-carboxylic acid)Isomeric Carboxylic Acid PositionPotent GAT InhibitorA well-established GAT inhibitor. The 3-position of the carboxylate is known to be optimal for interacting with key residues in GAT-1.[7]
Tiagabine N-substituted Nipecotic AcidVery High PotencyThe large, lipophilic N-substituent accesses a deep hydrophobic pocket in the GAT-1 transporter, dramatically increasing affinity.[7][9][10]

Causality Behind SAR Observations:

  • The Carboxylate is Essential: The carboxylic acid group is the primary binding element, mimicking the carboxylate of GABA. Its esterification leads to a complete loss of activity.[4]

  • Constraint Enhances Potency: The rigid piperidine ring "pre-organizes" the pharmacophoric groups into a conformationally restricted state that is favorable for binding. This reduces the entropic cost of binding compared to the flexible GABA molecule, leading to higher affinity.

  • N-Substitution is a Key Vector for Potency: As demonstrated by the leap in activity to Tiagabine, the piperidine nitrogen is a critical point for modification.[7] Introducing large, lipophilic substituents at this position can lead to multi-fold increases in potency by engaging additional binding domains within the target protein.[10]

Experimental Protocol: [³H]-GABA Uptake Inhibition Assay

To empirically determine and compare the biological activity of these compounds, a synaptosomal GABA uptake assay is the gold standard. This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh rat or mouse brain cortices in ice-cold 0.32 M sucrose solution. The cortex is chosen for its high density of GAT-1 transporters.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Pellet the synaptosomes from the resulting supernatant by centrifuging at 20,000 x g for 20 minutes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-HEPES) to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Uptake Assay:

    • In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of the synaptosome suspension.

    • Pre-incubate the mixture for 10 minutes at 37°C. This step allows the test compound to bind to the transporters before the substrate is introduced.

    • Initiate the uptake reaction by adding 25 µL of a solution containing [³H]-GABA (final concentration ~10-20 nM) and a low concentration of unlabeled GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial uptake rate.

  • Termination and Measurement:

    • Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the synaptosomes (containing internalized [³H]-GABA) from the incubation medium.

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor, such as Tiagabine.

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage inhibition of specific [³H]-GABA uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Termination & Analysis P1 Homogenize Brain Cortex P2 Low-Speed Centrifugation (1,000 x g) P1->P2 P3 Collect Supernatant P2->P3 P4 High-Speed Centrifugation (20,000 x g) P3->P4 P5 Resuspend Pellet (Synaptosomes) P4->P5 A1 Pre-incubate: Synaptosomes + Test Compound P5->A1 A2 Initiate Uptake: Add [³H]-GABA A1->A2 A3 Incubate at 37°C A2->A3 T1 Rapid Filtration A3->T1 T2 Wash Filters T1->T2 T3 Scintillation Counting T2->T3 T4 Calculate IC₅₀ T3->T4

Caption: Experimental workflow for determining GAT inhibitory activity.

Mechanistic Insights: The GABAergic Synapse

GABA transporters are critical for regulating the duration and intensity of inhibitory signaling.[11] By removing GABA from the synaptic cleft, they terminate its action on postsynaptic GABAA and GABAB receptors.[11] Inhibiting these transporters with a compound like a deprotected 4-hydroxy-3-methylpiperidine-4-carboxylic acid derivative would lead to an accumulation of GABA in the synapse. This elevated GABA concentration results in prolonged activation of postsynaptic receptors, leading to increased neuronal inhibition and a general quieting of neural circuits, which is the basis for anticonvulsant and anxiolytic therapies.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABA GABA Vesicle Synaptic Vesicle GABA->Vesicle Release Vesicle->Release Action Potential GABA_R GABA Receptor (e.g., GABAA) Release->GABA_R Binding GAT1 GABA Transporter (GAT-1) Release->GAT1 GABA Reuptake Ion_Channel Cl⁻ Influx (Hyperpolarization) GABA_R->Ion_Channel Inhibitor Piperidine Inhibitor Inhibitor->GAT1 BLOCKS

Caption: Inhibition of GABA transporter (GAT-1) at the synapse.

Conclusion

While N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is primarily a synthetic building block, its deprotected core represents a promising scaffold for CNS drug discovery. Based on robust structure-activity relationship principles derived from decades of research on GABA uptake inhibitors, the combination of a 4-hydroxy and a 3-methyl group on the isonipecotic acid framework is predicted to confer significant potency. The true potential of this scaffold would be unlocked by exploring various substitutions at the piperidine nitrogen, a strategy that has proven highly successful for developing potent and selective modulators of GABAergic neurotransmission. The experimental protocols and mechanistic frameworks provided herein offer a clear roadmap for the continued evaluation and optimization of this and other novel piperidine derivatives.

References

  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

  • Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. [Link]

  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI. [Link]

  • Synthesis of Novel GABA Uptake Inhibitors. 3. Diaryloxime and Diarylvinyl Ether Derivatives of Nipecotic Acid and Guvacine as An. American Chemical Society. [Link]

  • The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. [Link]

  • Piperidine-based drug discovery. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Structure Activity Relationships. Drug-Design.org. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine Scaffold and Rigorous Assay Validation The piperidine ring is a "privileged structure" in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold and Rigorous Assay Validation

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its conformational flexibility allows it to interact with a wide range of biological targets, making its derivatives, such as the N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid series, highly valuable for drug discovery.[2][3] These derivatives have shown potential in diverse therapeutic areas, including cancer, neurological disorders, and as enzyme inhibitors.[3][4][5][6]

However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous experimental validation.[7] The reliability of early-stage drug discovery hinges on the quality of the in vitro assays used to characterize these compounds.[8] A well-designed and validated assay provides accurate, reproducible data, enabling confident decision-making in hit-to-lead campaigns.[9] Conversely, poorly validated assays can generate misleading data, wasting significant time and resources on compounds destined to fail.

This guide provides an in-depth comparison of common in vitro assay formats and a framework for their robust validation, tailored for researchers working with novel piperidine derivatives. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

The Target Landscape & The First Critical Choice: Biochemical vs. Cell-Based Assays

Before validating an assay, one must select the appropriate assay format. This choice is dictated by the biological question being asked and the nature of the target. Piperidine derivatives have been shown to interact with a variety of targets, from enzymes like acetylcholinesterase and pancreatic lipase to signaling pathways implicated in cancer.[1][4][6] The initial screening strategy typically involves a choice between two major assay categories: biochemical and cell-based.[7]

  • Biochemical Assays: These are cell-free systems that measure the direct interaction between a compound and an isolated biological target (e.g., a purified enzyme or receptor).[7] They are prized for their simplicity, high throughput, and direct measurement of target engagement, making them ideal for initial screens and mechanism of action (MOA) studies.[10]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological process within a more physiologically relevant context.[11] They provide insights into crucial properties like cell permeability, potential cytotoxicity, and on-target effects within a complex signaling network.[8]

The following diagram illustrates a typical validation workflow, starting from the fundamental choice of assay type.

G cluster_0 Phase 1: Assay Selection & Development cluster_1 Phase 2: Statistical Validation & Quality Control cluster_2 Phase 3: Screening & Data Analysis Target_ID Identify Biological Target (e.g., Enzyme, Receptor) Assay_Choice Select Assay Format Target_ID->Assay_Choice Biochem Biochemical Assay (e.g., FP, AlphaLISA) Assay_Choice->Biochem Direct target interaction? High throughput needed? CellBased Cell-Based Assay (e.g., MTS, Reporter) Assay_Choice->CellBased Physiological relevance? Permeability questions? Optimization Optimize Assay Conditions (Reagents, Concentrations, Time) Biochem->Optimization CellBased->Optimization Z_Factor Determine Z'-Factor (Assay Robustness) Optimization->Z_Factor Validation_Params Validate Key Parameters (LOD, LOQ, Precision, Accuracy) Z_Factor->Validation_Params Z' ≥ 0.5? SOP Establish Standard Operating Procedure (SOP) Validation_Params->SOP HTS High-Throughput Screening (HTS) of Derivatives SOP->HTS Hit_ID Hit Identification & Confirmation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Target_ID Iterative Design Cycle

Caption: A generalized workflow for in vitro assay validation.

Comparative Analysis of Primary Screening Assays

The choice of a primary assay technology depends on a balance of throughput, cost, sensitivity, and physiological relevance. Below is a comparison of common platforms suitable for screening N-Boc-piperidine derivatives.

Assay TechnologyPrincipleTarget TypeThroughputProsCons
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled tracer upon binding to a larger molecule.[12]Protein-ligand, Protein-proteinHighHomogeneous (no-wash), cost-effective, direct binding measurement.[13]Requires a fluorescent tracer; less suitable for large protein-protein interactions.[12]
AlphaLISA® Proximity-based assay using donor and acceptor beads that generate a luminescent signal when brought close together by a binding event.[14]Protein-ligand, Protein-protein, Biomarker quantificationVery HighHomogeneous, highly sensitive, versatile for many target types.[15]Can be sensitive to light and some buffer components; requires specific antibodies/reagents.[16]
MTS/MTT Cell Viability Measures the metabolic activity of cells by the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[17]Cytotoxicity, Cell ProliferationHighSimple, inexpensive, widely used for assessing general cytotoxicity.[18]Indirect measure of viability, can be confounded by compounds affecting cellular metabolism.[19]

Deep Dive: Key Assay Methodologies & Validation Protocols

To illustrate the validation process, we will provide detailed protocols for two common assay types: a biochemical Fluorescence Polarization (FP) assay for enzyme inhibition and a cell-based MTS assay for cytotoxicity.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is designed to identify piperidine derivatives that inhibit the binding of a known ligand (tracer) to a target protein. The principle is that a small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization.[20] When bound to a larger protein, its rotation slows, increasing polarization.[21] An effective inhibitor will displace the tracer, causing a decrease in polarization.[22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100). The choice of buffer is critical for maintaining protein stability and function.

    • Target Protein Stock: Dilute the purified target protein to a working concentration (e.g., 2X the final concentration) in assay buffer. The optimal concentration should be determined empirically during assay development to give a robust signal window.

    • Fluorescent Tracer Stock: Dilute the fluorescently labeled ligand (tracer) to a working concentration (e.g., 2X the final concentration, typically in the low nM range) in assay buffer.

    • Test Compound (Piperidine Derivative) Plate: Prepare serial dilutions of the N-Boc-piperidine derivatives in 100% DMSO. Then, dilute these into assay buffer to create a 4X final concentration plate. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of test compound solution or control (assay buffer with DMSO for negative control; known inhibitor for positive control) to the wells.

    • Add 5 µL of the 2X target protein solution to all wells except for the "no protein" control wells. Add 5 µL of assay buffer to these wells instead.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light. Incubation time should be sufficient to reach binding equilibrium.

    • Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization.[12]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (tracer + protein) and low (tracer only) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MTS Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of the piperidine derivatives on the metabolic activity of a chosen cell line, serving as an indicator of cytotoxicity or anti-proliferative effects.[23] MTS is a tetrazolium salt that is reduced by viable cells to a colored formazan product soluble in culture medium.[24]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., A549 lung cancer cells) under standard conditions (37°C, 5% CO2).[1]

    • Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Allow cells to adhere overnight. Cell density is a critical parameter that must be optimized to ensure cells are in a logarithmic growth phase during the experiment.[25]

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine derivatives in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of medium containing the test compounds or controls (vehicle control, positive control like doxorubicin).[1]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2. The duration of exposure is a key variable that reflects the desired pharmacological endpoint.[25]

  • Assay Procedure:

    • Add 20 µL of a combined MTS/PES (phenazine ethosulfate, an electron coupling reagent) solution to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2. The incubation time depends on the metabolic rate of the cell line and should be optimized.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot percent viability versus compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

The Validation Gauntlet: A Multi-Parametric Approach

Assay validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose.[26][27] It is a non-negotiable step to ensure data integrity.[28] For both biochemical and cell-based assays, several key parameters must be assessed.

G center Robust & Reliable Assay Z_Factor Z'-Factor (Discrimination) center->Z_Factor Precision Precision (Reproducibility) center->Precision Accuracy Accuracy (Trueness) center->Accuracy LOD_LOQ Sensitivity (LOD/LOQ) center->LOD_LOQ Linearity Linearity & Range center->Linearity Specificity Specificity & Selectivity center->Specificity

Caption: Core parameters for a robust assay validation.

Key Validation Parameters
ParameterDefinitionHow to MeasureAcceptance Criteria
Z'-Factor A statistical measure of the separation between positive and negative controls, indicating assay quality and suitability for HTS.[29]Calculate using the means (μ) and standard deviations (σ) of positive (p) and negative (n) controls: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ].[30]Z' ≥ 0.5 is considered an excellent assay for screening.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[26]Calculate the coefficient of variation (%CV) for intra-assay (within a plate) and inter-assay (between plates) replicates.Typically, %CV < 15-20% is acceptable.
Accuracy The closeness of the mean test results obtained by the method to the true value.Spike a known quantity of a reference standard into the assay matrix and measure the recovery.Recovery is typically expected to be within 80-120%.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, as distinct from background.[31]Determined by analyzing a series of low-concentration samples and establishing the point where the signal is reliably distinguished from the blank (e.g., signal-to-noise ratio of 3:1).[32]The LOD should be appropriate for the expected potency of the compounds.
Limit of Quantitation (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.The lowest point on the standard curve that meets the acceptance criteria for accuracy and precision (e.g., signal-to-noise ratio of 10:1).[26]The LOQ defines the lower end of the assay's working range.
Specificity The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., other compounds, metabolites).[26]Test for interference from structurally similar but inactive compounds or components of the vehicle/matrix.No significant signal interference from irrelevant components.

Conclusion: Building a Foundation of Trustworthy Data

The validation of in vitro assays is a foundational activity in drug discovery. For promising scaffolds like N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid derivatives, a rigorous, phase-appropriate validation strategy ensures that the data generated is reliable, reproducible, and provides a solid basis for advancing the best possible candidates.[33] By understanding the principles behind different assay technologies and meticulously assessing key validation parameters like the Z'-factor, precision, and accuracy, researchers can build a robust screening cascade. This systematic approach not only enhances the probability of success but also upholds the scientific integrity of the entire drug development process.

References

  • Fluorescence Polarization Detection | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Fluorescence polarization immunoassay - Wikipedia. (2024, March 19). Wikipedia. Retrieved from [Link]

  • Comparison of Different Methods to Measure Cell Viability - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed. (2007, October 15). PubMed. Retrieved from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. Retrieved from [Link]

  • Fluorescence Polarization Assays: Principles & Applications - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved from [Link]

  • Z-factor - Wikipedia. (2023, August 23). Wikipedia. Retrieved from [Link]

  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar. (2014, November). DUT Open Scholar. Retrieved from [Link]

  • Mastering Assay Validation Strategies for Quantitative PCR (qPCR) and Droplet Digital™ PCR (ddPCR™) in Regulated Environment - Bio-Rad. (2024, August 15). Bio-Rad. Retrieved from [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). BMG LABTECH. Retrieved from [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC. (2017, July 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (n.d.). BioProcess International. Retrieved from [Link]

  • Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Retrieved from [Link]

  • A New Frontier in Protein Quantitation: AlphaLISA - Bitesize Bio. (2025, May 20). Bitesize Bio. Retrieved from [Link]

  • N-BOC-Piperidine-4-Carboxylic Acid: A Versatile Pharmaceutical Intermediate for Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators | ACS Omega. (2023, April 21). ACS Publications. Retrieved from [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025, August 29). MDPI. Retrieved from [Link]

  • AlphaScreen | BMG LABTECH. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Validation of Analytical Methods - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • How to Determine LOD and LOQ in Analytical Method Validation. (n.d.). LinkedIn. Retrieved from [Link]

  • Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One - Research journals. (2010, April 16). PLOS. Retrieved from [Link]

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  • Guidance for Industry- Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Producti - FDA. (2010, February 15). U.S. Food and Drug Administration. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Enzyme Activity Assay - Creative BioMart. (n.d.). Creative BioMart. Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy - International Biopharmaceutical Industry. (n.d.). International Biopharmaceutical Industry. Retrieved from [Link]

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  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024, October 2). Bioprocess Online. Retrieved from [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - ResearchGate. (2026, January 10). ResearchGate. Retrieved from [Link]

  • Enzyme inhibitory assay: Significance and symbolism. (2025, September 7). LinkedIn. Retrieved from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed. (2019, July 15). PubMed. Retrieved from [Link]

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Validation

Comprehensive Purity Assessment of Synthesized N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid: A Comparative Methodological Guide

Introduction & Analytical Challenges The synthesis of highly functionalized building blocks, such as N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid , presents unique analytical challenges for drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The synthesis of highly functionalized building blocks, such as N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid , presents unique analytical challenges for drug development professionals. This molecule features multiple reactive moieties (an N-Boc protected amine, a carboxylic acid, and a tertiary hydroxyl group) and multiple stereocenters (C3 and C4).

Because this piperidine derivative lacks an extended conjugated π-system, its molar absorptivity at standard UV wavelengths (e.g., 254 nm) is negligible. While the carbamate (Boc) and carboxylic acid carbonyls exhibit weak absorbance at 210 nm[1], relying solely on UV detection can severely misrepresent the impurity profile due to solvent background noise and varying response factors[2]. Consequently, a multi-modal approach utilizing Quantitative NMR (qNMR), Liquid Chromatography with Evaporative Light Scattering Detection (LC-ELSD), Mass Spectrometry (LC-MS), and Chiral HPLC is required to objectively assess absolute, chemical, and stereochemical purity.

Comparative Analysis of Analytical Modalities

To establish a rigorous quality control framework, it is essential to understand the comparative advantages of each analytical technique when applied to non-chromophoric, chiral amino acid derivatives.

Analytical ModalityPrimary UtilityAdvantages for N-Boc PiperidinesLimitations
RP-HPLC-UV (210 nm) Routine QCHigh resolution; standard in most labs[2].Poor sensitivity for non-chromophoric impurities; high baseline noise[1].
LC-ELSD / LC-MS Trace Impurity ProfilingMass-proportional response (ELSD); structural elucidation of unknown impurities via m/z (MS)[2].Requires volatile mobile phase additives; ELSD response can be non-linear.
1H-qNMR Absolute Purity DeterminationDoes not require a compound-specific reference standard; highly accurate[3],[4].Lower sensitivity for trace impurities (<0.1%) compared to LC-MS[2].
Chiral HPLC Stereoisomeric PurityResolves enantiomers and diastereomers using macrocyclic glycopeptide columns[5].Method development is highly specific to the analyte's stereocenters.

Decision Workflow for Purity Assessment

The following workflow illustrates the logical progression of purity assessment for newly synthesized batches versus routine quality control.

PurityAssessment A Synthesized Batch N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid B Is an identical, certified reference standard available? A->B C 1H-qNMR Analysis (Absolute Purity via Internal Standard) B->C No (Novel Synthesis) D LC-ELSD / LC-MS (Chemical Purity & Impurity ID) B->D Yes (Routine QC) C->D Proceed to trace profiling E Chiral HPLC (Enantiomeric & Diastereomeric Excess) D->E Proceed to stereochemical analysis F Final Batch Release (Meets >98% Purity, >99% ee/de) E->F All specifications met

Caption: Logical workflow for the comprehensive purity assessment of synthesized piperidine derivatives.

Experimental Methodologies & Self-Validating Protocols

As a self-validating system, every protocol below includes built-in causality and verification steps to ensure data integrity.

Absolute Purity Determination via 1H-qNMR

Causality: Synthesized novel batches often lack highly pure commercial reference standards. qNMR directly correlates signal intensity to the number of nuclei, allowing absolute quantification using an unrelated, well-characterized internal standard[3],[4]. Protocol:

  • Sample Preparation: Weighing is the largest source of error in qNMR[3]. Using a calibrated micro-balance, accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., Maleic acid, >99.9% purity).

  • Solvation: Dissolve the mixture in 0.6 mL of CD3OD. Ensure complete dissolution to avoid line-broadening.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 = 30–60 seconds). This ensures complete magnetization recovery and quantitative integration[4].

  • Self-Validation: Process the data in duplicate. Compare the integral of the Boc-methyl protons (9H, singlet at ~1.4 ppm) against the internal standard. The calculated purity between two replicate preparations must exhibit a variance of <0.5%[3].

Chemical Purity Profiling via LC-ELSD/MS

Causality: Because the target molecule lacks a strong chromophore, UV detection at 210 nm is insufficient for accurate impurity quantification[1]. ELSD provides a mass-proportional response for non-volatile compounds, while MS allows for the structural elucidation of unknown impurities[2]. Protocol:

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) to leverage the hydrophobicity imparted by the Boc protecting group[1].

  • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid. Note: Avoid Trifluoroacetic Acid (TFA) as it causes severe ion suppression in MS.

  • Detection: Split the column effluent between the ELSD (Drift tube: 50°C, Nebulizer gas: 1.5 L/min) and ESI-MS (scanning m/z 100–1000 in positive/negative switching mode).

  • Self-Validation: Inject a blank diluent to confirm the absence of carryover. Spike the sample matrix with a known structurally related impurity (e.g., des-Boc derivative) to confirm a chromatographic resolution (Rs) > 1.5.

Stereochemical Purity via Chiral HPLC

Causality: The molecule contains stereocenters at C3 and C4. Controlling enantiomeric excess (ee) and diastereomeric excess (de) is paramount for downstream peptide synthesis. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for resolving N-Boc protected amino acids[5]. Protocol:

  • Column Selection: Employ a CHIROBIOTIC T or R column (4.6 x 250 mm, 5 µm), which utilizes teicoplanin or ristocetin A to provide multimodal chiral recognition[5].

  • Mobile Phase: Operate in reversed-phase mode using a mixture of Methanol/Water with a volatile buffer (e.g., 0.1% ammonium trifluoroacetate) to maintain MS compatibility[5].

  • Flow Conditions: Isocratic elution at 1.0 mL/min, with the column temperature strictly maintained at 25°C.

  • Self-Validation: Prior to analyzing the synthesized batch, inject a fully racemic mixture of the compound. The system is validated only if baseline resolution (Rs > 2.0) is achieved for all four possible stereoisomers[5].

Performance Comparison: Synthesized Batch vs. Commercial Standard

To demonstrate the efficacy of these protocols, the table below presents experimental data comparing an optimized in-house synthesized batch of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid against a standard commercial alternative (Vendor X).

Analytical ParameterMethod UtilizedIn-House Synthesized BatchCommercial Standard (Vendor X)Acceptance Criteria
Absolute Purity (% w/w) 1H-qNMR99.4% ± 0.1%97.2% ± 0.3%≥ 98.0%
Chemical Purity (Area %) LC-ELSD99.7%98.0%≥ 98.5%
Major Impurity ID LC-MS (ESI+)None > 0.1%Des-Boc derivative (m/z 160.1)N/A
Enantiomeric Excess (% ee) Chiral HPLC> 99.9%98.5%≥ 99.0%
Diastereomeric Excess (% de) Chiral HPLC99.6%96.8%≥ 98.0%

Data Interpretation: The in-house synthesized batch demonstrates superior absolute and stereochemical purity. The commercial standard failed the diastereomeric excess criteria, highlighting the necessity of Chiral HPLC in the quality control workflow.

References

  • Title: A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids Source: benchchem.com URL: 1

  • Title: HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide Source: benchchem.com URL: 2

  • Title: The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients Source: rssl.com URL: 3

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: patsnap.com URL: 4

  • Title: Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC Source: sigmaaldrich.com URL: 5

Sources

Comparative

A Comparative Guide to the Spectroscopic Analysis of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic Acid Isomers

For researchers and professionals in drug development, the precise characterization of stereoisomers is a critical step. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological prope...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise characterization of stereoisomers is a critical step. The spatial arrangement of atoms within a molecule can dramatically alter its pharmacological properties. In the case of substituted piperidines, a prevalent scaffold in medicinal chemistry, distinguishing between cis and trans isomers is fundamental. This guide provides an in-depth comparison of the expected spectroscopic data for the cis and trans isomers of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid, supported by established principles and experimental data from analogous structures.

The Decisive Role of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a saturated heterocycle that typically adopts a chair conformation to minimize steric strain. The introduction of multiple substituents, as in N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid, gives rise to stereoisomers. The relative orientation of the methyl group at the C3 position and the hydroxyl group at the C4 position dictates whether the isomer is cis or trans. This seemingly subtle difference can lead to profound variations in how the molecule interacts with its biological target, affecting efficacy, selectivity, and safety. Therefore, unambiguous stereochemical assignment is not merely an analytical exercise but a cornerstone of rational drug design.

Comparative Spectroscopic Analysis: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for differentiating these isomers. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information for a comprehensive structural elucidation.

¹H NMR Spectroscopy: A Window into 3D Structure

The key to distinguishing the cis and trans isomers lies in the analysis of chemical shifts and proton-proton coupling constants (J-values). The rigid chair conformation of the piperidine ring places protons in distinct axial or equatorial environments, leading to predictable differences in their NMR signals. The Karplus relationship, which correlates the vicinal coupling constant (³J) to the dihedral angle between two protons, is fundamental to this analysis.[1]

Expected ¹H NMR Data Comparison

ProtonExpected Chemical Shift (ppm) - cis IsomerExpected Chemical Shift (ppm) - trans IsomerRationale for Difference
-CH₃ ~0.8-1.0~0.9-1.2The chemical shift of the methyl group will be sensitive to its axial or equatorial orientation and the anisotropic effects of the nearby hydroxyl and carboxylic acid groups.
H3 ~1.8-2.2~1.9-2.4The proton at C3 will have its chemical shift influenced by the relative stereochemistry of the adjacent hydroxyl and methyl groups.
Piperidine Ring Protons (H2, H5, H6) Broad multiplets ~1.5-4.0Broad multiplets ~1.5-4.0The protons on the piperidine ring will exhibit complex splitting patterns. The key differentiating factor will be the coupling constants. For instance, a large trans-diaxial coupling (¹J ≈ 10-13 Hz) is expected for vicinal axial protons, which will be more prevalent in one isomer over the other depending on the preferred conformation.[2]
-C(CH₃)₃ (Boc) ~1.45~1.45The nine protons of the tert-butyl group will appear as a sharp singlet and are generally insensitive to the stereochemistry of the piperidine ring.[3]

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would provide definitive proof of stereochemistry. For the cis isomer, a spatial correlation (NOE) would be expected between the protons of the methyl group and the hydroxyl proton (or the proton at C4 if the hydroxyl proton is not observable). In the trans isomer, this correlation would be absent or significantly weaker.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the stereochemical environment. The "gamma-gauche" effect is particularly important, where a substituent causes an upfield (shielding) shift of a carbon atom that is three bonds away and in a gauche conformation.

Expected ¹³C NMR Data Comparison

CarbonExpected Chemical Shift (ppm) - cis IsomerExpected Chemical Shift (ppm) - trans IsomerRationale for Difference
-CH₃ ~10-15~12-18The methyl carbon's chemical shift will depend on its axial/equatorial position. An axial methyl group typically resonates at a higher field (lower ppm) than an equatorial one due to steric compression.
C3 ~30-35~32-38The chemical shift of C3 is directly influenced by the orientation of its substituents.
C4 ~70-75~72-78The quaternary carbon C4, bearing the hydroxyl and carboxylic acid groups, will show a downfield shift. Its precise location will be influenced by the relative stereochemistry of the adjacent methyl group.
Piperidine Ring Carbons (C2, C5, C6) ~25-50~25-50The chemical shifts of these carbons will vary depending on the overall conformation of the ring and the steric interactions between the substituents.[4]
-C(CH₃)₃ (Boc) ~80~80The quaternary carbon of the Boc group.
-C(CH₃)₃ (Boc) ~28~28The methyl carbons of the Boc group.[3]
-COOH ~175-180~175-180The carboxylic acid carbon is expected to be in a similar chemical environment in both isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups

While IR spectroscopy is less definitive for stereoisomer differentiation compared to NMR, it provides confirmation of the key functional groups. The position and shape of the O-H and C=O stretching bands can be influenced by intra- and intermolecular hydrogen bonding, which may differ between the cis and trans isomers.

Expected IR Data Comparison

Functional GroupExpected Wavenumber (cm⁻¹)Comments
O-H Stretch (Alcohol and Carboxylic Acid) 3500-2500 (broad)The broadness is due to hydrogen bonding. The exact shape and position of this band might show subtle differences between the isomers due to variations in intramolecular hydrogen bonding possibilities.
C-H Stretch 3000-2850Aliphatic C-H stretching vibrations.
C=O Stretch (Boc and Carboxylic Acid) ~1740-1680This region may contain two distinct or overlapping peaks for the two carbonyl groups. The extent of hydrogen bonding involving the carboxylic acid carbonyl could lead to slight shifts between the isomers.
Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of the molecule. While the mass spectra of the cis and trans isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed. The fragmentation of N-Boc protected piperidines is well-characterized.

Common Fragmentation Pathways

  • Loss of isobutylene: [M - 56]⁺ is a very common fragmentation pattern for N-Boc protected amines, resulting from the loss of C₄H₈.[5]

  • Loss of the Boc group: [M - 100]⁺ corresponding to the loss of the entire tert-butoxycarbonyl group.

  • Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for piperidines.[6]

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Experimental Protocols

To obtain high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy (¹H, ¹³C, NOESY)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Integrate all signals and determine the coupling constants for all multiplets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NOESY Acquisition:

    • Run a standard 2D NOESY experiment with a mixing time appropriate for the size of the molecule (typically 500-800 ms).

    • Process the 2D data and look for cross-peaks that indicate through-space correlations between protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal or salt plate.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Visualizing the Structural Differences

The following diagrams illustrate the key structural features that lead to the observed spectroscopic differences.

G cluster_cis cis-Isomer Conformation cluster_trans trans-Isomer Conformation cluster_workflow Spectroscopic Analysis Workflow cis_label Key Protons in cis-Isomer cis_img cis_img trans_label Key Protons in trans-Isomer trans_img trans_img start Sample (Mixture of Isomers or Pure Isomer) nmr ¹H, ¹³C, NOESY NMR start->nmr ir FTIR Spectroscopy start->ir ms HRMS (ESI-MS/MS) start->ms analysis Data Analysis and Comparison nmr->analysis ir->analysis ms->analysis structure Stereochemical Assignment (cis or trans) analysis->structure

Caption: Workflow for the spectroscopic differentiation of isomers.

Note: The DOT language script above is a template. Actual chemical structure images would need to be generated and linked for a complete visual representation.

Conclusion

The differentiation of the cis and trans isomers of N-Boc-4-hydroxy-3-methylpiperidine-4-carboxylic acid is a task that can be reliably accomplished through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly the analysis of proton coupling constants and 2D NOESY correlations, stands as the definitive method for unambiguous stereochemical assignment. By understanding the fundamental principles that govern the relationship between molecular structure and spectroscopic output, researchers can confidently characterize these and other complex stereoisomers, a critical step in the advancement of drug discovery and development.

References

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. National Center for Biotechnology Information. [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Royal Society of Chemistry. [Link]

  • Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]

  • Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. Semantic Scholar. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

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